molecular formula C14H20N2O B2370374 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane CAS No. 1368143-60-5

9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane

Cat. No.: B2370374
CAS No.: 1368143-60-5
M. Wt: 232.327
InChI Key: OVGRFEKCXSSKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-benzyl-6-oxa-2,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-9-17-14(12-16)6-7-15-11-14/h1-5,15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGRFEKCXSSKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CN(CCO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of Benzyl-Substituted Diazaspiro Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of benzyl-substituted diazaspiro compounds, structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

The diazaspiro scaffold represents a privileged structural motif in modern drug discovery, characterized by two heterocyclic rings joined at a single quaternary carbon. When substituted with benzyl groups, these compounds exhibit a unique pharmacological profile, combining the conformational rigidity of the spiro-core with the lipophilic, pi-stacking capabilities of the benzyl moiety.

This guide analyzes the therapeutic utility of N-benzyl-diazaspiro systems, specifically focusing on three distinct ring architectures: 2,7-diazaspiro[3.5]nonane (Antimycobacterial), 1,9-diazaspiro[5.5]undecane (Antiviral/Metabolic), and 1-oxa-4,9-diazaspiro[5.5]undecane (Analgesic).

Structural Chemistry & Pharmacophore Analysis[1][2][3]

The Spiro-Constraint Advantage

Unlike flat aromatic systems, diazaspiro compounds possess intrinsic three-dimensional character (


 character). This "escape from flatland" improves solubility and metabolic stability while reducing non-specific protein binding.
  • Vector Positioning: The spiro carbon locks the two nitrogen vectors in precise orientation, allowing simultaneous engagement of distinct binding pockets (e.g., an orthosteric site and an allosteric hydrophobic pocket).

  • The Benzyl Anchor: The N-benzyl substituent typically serves as a "hydrophobic anchor," penetrating deep lipophilic pockets in targets such as the DprE1 enzyme (tuberculosis) or the Sigma-1 receptor (pain).

Key Scaffolds in Development
Scaffold SystemRing SizesPrimary Therapeutic AreaKey Mechanism
2,7-diazaspiro[3.5]nonane 4-membered / 6-memberedTuberculosis (Mtb) DprE1 Inhibition (Cell wall synthesis)
1,9-diazaspiro[5.5]undecane 6-membered / 6-memberedDengue Virus / Diabetes NS5 Methyltransferase /

-Glucosidase
1-oxa-4,9-diazaspiro[5.5]undecane 6-membered (ether) / 6-memberedNeuropathic Pain Dual MOR Agonist /

R Antagonist

Therapeutic Case Studies

Infectious Diseases: The DprE1 Inhibitors

Recent studies (2020–2025) have validated 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb).[1][2]

  • Mechanism: These compounds inhibit DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme essential for arabinogalactan synthesis in the mycobacterial cell wall.

  • Lead Compound (B2): A specific derivative, Compound B2, demonstrated nanomolar potency against multidrug-resistant (MDR) strains.[2]

    • Binding Mode: The benzyl ring occupies a hydrophobic pocket near the FAD cofactor, while the spiro-amine forms an electrostatic interaction with Asp326 .

    • Chirality: The (R)-enantiomer (B2-1) exhibits superior binding affinity compared to the racemate.

Antiviral Applications: Dengue Virus Type 2

The 1,9-diazaspiro[5.5]undecane scaffold, specifically linked to a 3-chlorobenzyl moiety, has emerged as a lead for Dengue Virus (DENV) therapeutics.[3]

  • Target: The NS5 methyltransferase (MTase) domain, crucial for viral RNA capping.

  • Lead Compound (SPO-6): A 2-methylbenzyl derivative showed an

    
     of 11.43 µM against DENV2.
    
  • SAR Insight: Electron-withdrawing groups (Cl, Br) on the benzyl ring enhance hydrophobic interactions within the NS5 RNA binding groove.

Analgesia: Dual MOR/Sigma-1 Ligands

To address the opioid crisis, researchers designed 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecanes (benzyl-substituted at position 9) to act as dual ligands:

  • Mu-Opioid Receptor (MOR): Agonism provides analgesia.

  • Sigma-1 Receptor (

    
    R):  Antagonism mitigates opioid-induced hyperalgesia and tolerance.
    
  • Outcome: These benzyl-spiro compounds showed potent analgesia in murine models with significantly reduced tolerance development compared to morphine.

Mechanism of Action Visualization

The following diagram illustrates the dual mechanistic pathways for the antimicrobial and antiviral applications of these scaffolds.

MOA_Pathways cluster_TB Antimycobacterial Pathway (2,7-diazaspiro) cluster_Dengue Antiviral Pathway (1,9-diazaspiro) Comp_B2 Compound B2 (Benzyl-Spiro) Target_DprE1 Target: DprE1 Enzyme Comp_B2->Target_DprE1 Binding Asp326 Interaction: Asp326 (Electrostatic) Target_DprE1->Asp326 Stabilization CellWall Inhibition of Arabinogalactan Asp326->CellWall Blocks Synthesis Death Bacterial Lysis CellWall->Death Comp_SPO6 Compound SPO-6 (3-Cl-Benzyl-Spiro) Target_NS5 Target: NS5 MTase Comp_SPO6->Target_NS5 Docking RNA_Cap Inhibition of Viral RNA Capping Target_NS5->RNA_Cap Disrupts Function Replication Viral Replication Arrest RNA_Cap->Replication

Figure 1: Mechanistic pathways of benzyl-diazaspiro compounds in Tuberculosis (top) and Dengue Virus (bottom).

Experimental Protocols

Synthesis of N-Benzyl-Diazaspiro Derivatives

Method: Reductive Amination (Preferred over direct alkylation to minimize over-alkylation). Validation: This protocol is self-validating via TLC monitoring of the disappearance of the secondary amine starting material.

Reagents:

  • Diazaspiro core (e.g., 2,7-diazaspiro[3.5]nonane).[1][2]

  • Benzaldehyde derivative (1.1 equiv).

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv).

  • Dichloromethane (DCM) (anhydrous).

  • Acetic acid (catalytic).

Step-by-Step Workflow:

  • Imine Formation: Dissolve the diazaspiro amine (1.0 mmol) in anhydrous DCM (10 mL). Add the benzaldehyde derivative (1.1 mmol) and catalytic acetic acid (2 drops). Stir at Room Temperature (RT) for 1 hour under

    
    .
    
    • Checkpoint: Solution may turn slightly yellow/cloudy.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Product should be less polar than the amine but more polar than the aldehyde.

  • Quench & Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).

Antimycobacterial Potency Assay (Microplate Alamar Blue)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Inoculum Prep: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with OADC) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Compound Plating: In a 96-well plate, serially dilute the benzyl-diazaspiro compound (two-fold dilutions) in DMSO/medium. Final DMSO concentration must be <1%.

  • Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 5 days.

  • Readout: Add 20 µL of Alamar Blue (resazurin) reagent and 12 µL of 10% Tween 80. Incubate for 24 hours.

    • Interpretation:Blue = No growth (Inhibition). Pink = Growth (Reduction of resazurin).

    • Calculation: MIC is the lowest concentration preventing the color change from blue to pink.

Synthesis Strategy Visualization

The following diagram outlines the divergent synthetic routes used to access these libraries, highlighting the critical decision point between alkylation and reductive amination.

Synthesis_Workflow Start Diazaspiro Core (Secondary Amine) Decision Route Selection Start->Decision RouteA Method A: Reductive Amination Decision->RouteA Standard RouteB Method B: Nucleophilic Substitution Decision->RouteB Sterically Hindered ReagentsA Ar-CHO + NaBH(OAc)3 (Mild, Selective) RouteA->ReagentsA ProductA N-Benzyl Product (High Purity) ReagentsA->ProductA ReagentsB Ar-CH2-Br + Base (Fast, Risk of Bis-alkylation) RouteB->ReagentsB ProductB N-Benzyl Product (Requires HPLC) ReagentsB->ProductB

Figure 2: Strategic decision tree for the synthesis of N-benzyl diazaspiro derivatives.

Future Outlook & Optimization

While the benzyl-diazaspiro scaffold is potent, future optimization must address ADME liabilities :

  • hERG Inhibition: Some lipophilic benzyl derivatives (especially 1,9-diazaspiro systems) show affinity for the hERG potassium channel. Strategies to mitigate this include introducing polar groups (e.g., pyridine for phenyl) on the benzyl ring to reduce

    
    .
    
  • Metabolic Hotspots: The benzylic carbon is prone to oxidation. Substitution with a methyl group (branching) or fluorine (blocking) at the benzylic position often extends half-life (

    
    ) without sacrificing potency.
    

References

  • Wu, J., et al. (2025).[1] Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Link

  • Gangireddy, M. S. R., et al. (2021).[3] Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. RSC Advances / New Journal of Chemistry. Link

  • García-Cabrera, E., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Link

  • Wuest, F., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Journal of Medicinal Chemistry. Link

  • Obniska, J., et al. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Bioorganic & Medicinal Chemistry. Link

Sources

Technical Guide: Patent Landscape & Synthetic Architecture of 6-oxa-2,9-diazaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive & Strategic Rationale

The "Escape from Flatland" Imperative

In modern drug discovery, the 6-oxa-2,9-diazaspiro[4.5]decane scaffold represents a critical tactical shift away from planar, aromatic-heavy chemotypes. This spirocyclic core serves as a high-Fsp³ (fraction of sp³ hybridized carbons) building block, designed to improve physicochemical properties such as solubility and metabolic stability while offering novel vectors for substituent exit.

Unlike the ubiquitously cited 2,8-diazaspiro[4.5]decane, the 6-oxa-2,9-diaza isomer introduces an ether oxygen into the six-membered ring (morpholine-like) while retaining a pyrrolidine-like five-membered ring. This specific heteroatom placement alters the hydrogen bond acceptor (HBA) profile and lipophilicity (LogD), making it a privileged bioisostere for morpholine or piperazine moieties in kinase inhibitors and GPCR ligands.

Structural Architecture
  • Core Geometry: A spiro-fusion between a pyrrolidine ring (containing N2) and a morpholine ring (containing O6 and N9).

  • Vector Analysis: The N2 and N9 positions provide orthogonal handles for diversification. N2 (pyrrolidine) is often used for core attachment, while N9 (morpholine) projects into solvent or specific binding pockets.

  • Chirality: The spiro center (C5) creates potential for axial chirality depending on substitution, though the parent scaffold is achiral if unsubstituted.

Part 2: Patent Landscape Analysis

The intellectual property landscape for 6-oxa-2,9-diazaspiro[4.5]decane is characterized by its role as a Markush structure component rather than a primary claimed drug substance. It is heavily utilized by Contract Research Organizations (CROs) and major pharma entities to expand chemical space in high-throughput screening (HTS) libraries.

Key Assignees & Filing Trends

The landscape is dominated by entities focused on library generation and broad-spectrum kinase/GPCR inhibition.

Entity TypeKey AssigneesStrategic Focus
CROs / Building Block Suppliers ChemBridge, Enamine, WuXi AppTecSynthesis of diverse libraries (CAS 1778734-60-3, 1366647-28-0) for "Hit-to-Lead" campaigns.
Major Pharma Pfizer, Merck & Co., NovartisInclusion in broad Markush claims for JAK, TYK2, and Opioid receptor modulators.
Biotech Trevena (historical), Nimbus TherapeuticsExploration of spirocycles in structure-based drug design (SBDD) for difficult targets.
Therapeutic Indications

While the scaffold is "target-agnostic" by design, patent data reveals clusters of activity in specific areas:

  • Inflammation & Immunology (Kinases):

    • Analogs appear in patents targeting JAK1/TYK2 . The spiro-ether acts as a bioisostere for the piperidine ring in Tofacitinib-like molecules, improving selectivity by exploiting the specific shape of the ATP-binding pocket.

  • CNS Disorders (GPCRs):

    • Used in Mu-Opioid Receptor (MOR) modulators (related to TRV130 analogs). The rigid spiro core reduces entropic penalty upon binding.

    • Sigma-1 Receptor ligands: The basic amines (N2/N9) mimic the pharmacophore required for Sigma-1 affinity.

  • Oncology:

    • KRAS G12C Inhibitors: Recent filings suggest spirocyclic linkers are being tested to restrain the conformation of covalent warheads.

Landscape Visualization

The following diagram illustrates the connectivity between the scaffold, key assignees, and therapeutic targets.

PatentLandscape cluster_assignees Key Assignees cluster_targets Therapeutic Targets cluster_props Physicochemical Drivers Core 6-oxa-2,9-diazaspiro[4.5]decane CRO ChemBridge / Enamine (Library Gen) Core->CRO Synthesis Pharma Pfizer / Merck (Broad Markush) Core->Pharma IP Claims Biotech Nimbus / Trevena (SBDD) Core->Biotech Optimization Fsp3 High Fsp3 (Solubility) Core->Fsp3 Bioiso Bioisostere (Piperazine/Morpholine) Core->Bioiso JAK JAK/TYK2 Kinases (Inflammation) Pharma->JAK KRAS KRAS G12C (Oncology) Pharma->KRAS GPCR Opioid / Sigma-1 (CNS) Biotech->GPCR

Caption: Network map linking the 6-oxa-2,9-diazaspiro[4.5]decane scaffold to key industry players and therapeutic modalities.

Part 3: Technical Deep Dive – Synthesis & Protocols

The synthesis of 6-oxa-2,9-diazaspiro[4.5]decane is non-trivial due to the need to construct the spiro-ether linkage. The most robust route, validated in patent literature (e.g., WO2018/087602 analogs), involves the Corey-Chaykovsky epoxidation of a ketone followed by ring opening with an amino alcohol.

Retrosynthetic Analysis

To access the 6-oxa-2,9-diaza core (Pyrrolidine spiro-fused to Morpholine):

  • Disconnection: Break the morpholine ring at the C-O and C-N bonds.

  • Precursor: N-protected 3-pyrrolidone (provides the 5-ring and spiro carbon).

  • Reagents: Trimethylsulfoxonium iodide (TMSOI) and an amino-ethanol equivalent.

Validated Synthetic Protocol

Objective: Synthesis of tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate (Common intermediate).

Step 1: Epoxidation of N-Boc-3-pyrrolidone
  • Reagents: N-Boc-3-pyrrolidone, Trimethylsulfoxonium iodide (TMSOI), Potassium tert-butoxide (KOtBu), DMSO/THF.

  • Mechanism: Formation of the sulfur ylide, nucleophilic attack on the ketone, and ring closure to form the spiro-epoxide.

  • Protocol:

    • Suspend TMSOI (1.2 eq) in anhydrous DMSO/THF (1:1) under N2.

    • Add KOtBu (1.5 eq) portion-wise at 0°C. Stir for 1h to generate the ylide.

    • Add N-Boc-3-pyrrolidone (1.0 eq) dropwise.

    • Warm to RT and stir for 4-16h.

    • Validation: TLC should show disappearance of ketone. Workup with water/EtOAc yields tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate (Spiro-epoxide).

Step 2: Ring Opening & Cyclization (Morpholine Formation)
  • Reagents: N-Benzyl-aminoethanol (or similar amino alcohol), Lewis Acid (e.g., LiClO4 or BF3·Et2O).

  • Note: Direct cyclization to the morpholine often requires a two-step sequence: epoxide opening followed by intramolecular alkylation (using a leaving group on the amino alcohol chain) OR using a specific "masked" amino alcohol.

  • Alternative Efficient Route (Patent Standard):

    • React the spiro-epoxide with N-benzyl-2-aminoethanol .

    • This opens the epoxide to a diol-amine intermediate.

    • Cyclize using Mitsunobu conditions (DIAD/PPh3) or by converting the primary alcohol to a mesylate followed by base-induced closure.

  • Protocol (Epoxide Opening):

    • Dissolve spiro-epoxide in EtOH/Water.

    • Add N-benzyl-2-aminoethanol (2.0 eq).

    • Heat to 60-80°C for 12h.

    • Concentrate to yield the diol intermediate.

  • Protocol (Cyclization):

    • Dissolve intermediate in DCM.[1]

    • Add Thionyl Chloride (SOCl2) to convert the primary alcohol to chloride (or use MsCl/TEA).

    • Treat with strong base (NaH) in DMF to effect ring closure (O-alkylation).

    • Product: N-Benzyl-N-Boc-6-oxa-2,9-diazaspiro[4.5]decane .

Step 3: Deprotection
  • Hydrogenolysis: Pd/C, H2 (to remove Benzyl).

  • Acidolysis: TFA/DCM (to remove Boc), if required.

Synthesis Workflow Diagram

Synthesis Start N-Boc-3-pyrrolidone (Starting Material) Step1 Corey-Chaykovsky Epoxidation (TMSOI, KOtBu, DMSO) Start->Step1 Inter1 Spiro-Epoxide Intermediate (1-oxa-5-azaspiro[2.4]heptane) Step1->Inter1 Step2 Epoxide Opening (N-Benzyl-2-aminoethanol) Inter1->Step2 Inter2 Diol-Amine Intermediate Step2->Inter2 Step3 Cyclization (MsCl/TEA or Mitsunobu) Inter2->Step3 Product Protected 6-oxa-2,9-diazaspiro[4.5]decane Step3->Product

Caption: Step-wise synthetic pathway from commercial pyrrolidone to the spiro-morpholine core.

Part 4: Strategic Outlook & References

Future Directions

The 6-oxa-2,9-diazaspiro[4.5]decane scaffold is currently in the "Expansion Phase" of the hype cycle.

  • Fragment-Based Drug Discovery (FBDD): Expect increased use of this scaffold as a "high-complexity fragment" in crystallographic screens.

  • Covalent Inhibitors: The secondary amines at positions 2 and 9 are ideal sites for attaching acrylamide warheads for targeted covalent inhibition (e.g., KRAS, BTK).

References
  • BenchChem. Application Notes: Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis. Retrieved from .

  • PubChem. 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane (CID 75355615). National Library of Medicine. Retrieved from .

  • Google Patents. Synthesis of oxa-azaspiro[4.5]decane derivatives (WO2018/087602). Retrieved from .

  • MDPI Molbank. Synthesis of 6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene. (Contextual synthesis of related spiro-heterocycles). Retrieved from .

  • ChemScene. Tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-6-carboxylate Product Page. (Commercial availability confirmation). Retrieved from .[2]

Sources

Strategic Sourcing & Technical Profile: 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane , a specialized spirocyclic scaffold used in medicinal chemistry to enhance physicochemical properties (Fsp³ character) and metabolic stability.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) scaffolds is critical for improving solubility and target selectivity. This compound represents a high-value "privileged structure." It combines the rigidity of a spiro-junction with the polarity of a morpholine-like ether and a pyrrolidine-like amine.

This guide details the sourcing landscape, price availability, and technical validation protocols required to integrate this scaffold into lead optimization campaigns.

Chemical Identity & Structural Specifications

Before sourcing, it is imperative to align on the exact isomeric identity, as spiro-numbering can be ambiguous in vendor catalogs.

ParameterSpecification
Compound Name This compound
Primary CAS 1368143-60-5 (Free base/HCl forms vary)
Related CAS 637039-01-1 (N-Boc protected precursor)
Molecular Formula C₁₄H₂₀N₂O
Molecular Weight 232.32 g/mol
Core Geometry Spiro-fusion of a pyrrolidine (5-ring) and a morpholine (6-ring).[1][2]
Key Features N-Benzyl group: Protects the 6-ring nitrogen (pos 9).• Spiro Carbon: Position 5 (IUPAC).[3]• Heteroatoms: Oxygen at pos 6; Nitrogens at pos 2 & 9.

Technical Note: The "9-benzyl" designation implies the benzyl group is attached to the nitrogen within the six-membered (morpholine) ring. The nitrogen in the five-membered ring (position 2) is typically the secondary amine available for functionalization in this specific derivative.

Market Intelligence: Supplier & Price Availability

The market for this compound is bifurcated into Bulk Building Blocks (Boc-protected precursors) and Specialty Reagents (Benzyl derivatives).

Primary Suppliers & Availability Status

Data current as of Q1 2026. Availability is subject to global stock fluctuations.

VendorProduct FormCatalog / CAS RefAvailabilityEstimated Price (USD)
Aaron Chemicals 9-Benzyl-6-oxa...[4] (Free Base)AR01JVIH / 1368143-60-5In Stock ~$150 / 1g
Sigma-Aldrich tert-Butyl precursor (N-Boc)637039-01-1In Stock ~$500 / 250mg (High Purity)
Enamine Oxa-spiroalkyl amine LibraryCustom / AnaloguesMade-to-Order Inquire (Library pricing)
ChemScene 7-Benzyl isomer (Caution)CS-0548843Check Isomer ~$100 / 1g
BLD Pharm N-Boc & Benzyl derivativesMultiple ListingsHigh Stock Competitive (Bulk tiers available)
Sourcing Strategy Recommendations
  • For HTS/Library Synthesis: Do not purchase the 9-benzyl derivative if your goal is immediate coupling. Purchase the N-Boc precursor (CAS 637039-01-1) . The benzyl group is often a remnant of the synthesis and requires deprotection (hydrogenation), which can be atom-inefficient if you plan to derivatize that position later.

  • For Scale-Up (>10g): Contact Enamine or WuXi AppTec for custom synthesis. The catalog prices for gram-scale from catalog vendors (e.g., Sigma) are prohibitive for scale-up (~$2,000/g effective rate).

  • Isomer Watch: Verify the position of the Oxygen. Vendors often confuse 6-oxa (in the 6-ring) with 2-oxa (in the 5-ring). Always request the SMILES string before purchase.

Technical Validation: Quality Assurance Protocols

Due to the complexity of spiro-synthesis, impurities such as non-spiro cyclized byproducts or regioisomers are common.

Analytical Decision Tree

Objective: Validate identity and purity >95%.

  • H-NMR (Proton NMR):

    • Diagnostic Signal: Look for the AB quartet of the benzylic protons (~3.5 - 3.7 ppm).

    • Spiro Center: The methylene protons adjacent to the spiro center often appear as complex multiplets due to the rigid chiral environment (if enantiomers are resolved) or diastereotopic splitting.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).

    • Target m/z: [M+H]+ = 233.33.

    • Watchout: Ensure no mass peak at M+14 or M+28 (methylation ethylation artifacts from synthesis).

Handling & Storage
  • Physical State: Viscous oil or low-melting solid (depending on salt form).

  • Stability: The secondary amine (position 2) is prone to oxidation (N-oxide formation) if left in solution.

  • Storage: Store at -20°C under Argon/Nitrogen. Hygroscopic as HCl salt.

Synthetic Pathway & Mechanistic Insight

Understanding the synthesis is crucial for troubleshooting impurities. The 6-oxa-2,9-diazaspiro[4.5]decane core is typically constructed via a semi-pinacol rearrangement or an epoxide ring-opening cyclization .

Retrosynthetic Logic

The most robust route utilizes N-benzyl-4-piperidone as the starting material, leveraging the ketone for spiro-cyclization.

Synthesis cluster_legend Pathway Key Start N-Benzyl-4-piperidone (Starting Material) Step1 Epoxidation / Olefination (Corey-Chaykovsky) Start->Step1 Trimethylsulfoxonium iodide NaH, DMSO Inter1 Spiro-Epoxide Intermediate Step1->Inter1 Step2 Ring Opening (with Amino-Alcohol) Inter1->Step2 Ethanolamine / Lewis Acid Step3 Cyclization (Intramolecular) Step2->Step3 TsCl / Base (Cyclization) Final This compound (Target Scaffold) Step3->Final Leg1 Commercial Starter Leg2 Critical Intermediate

Figure 1: Standard synthetic route for oxa-diazaspiro[4.5]decane scaffolds. The spiro-epoxide is the critical divergence point.

Mechanistic Implications[5]
  • Impurity Source: If the ring-opening (Step 2) is not regioselective, you may obtain the 1-oxa isomer instead of the 6-oxa.

  • Validation: The 6-oxa isomer (oxygen in 6-ring) is thermodynamically favored under specific Lewis Acid conditions during the cyclization of the amino-alcohol pendant.

References

  • PubChem Compound Summary. (2025). 9-benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride. National Library of Medicine. Link

  • Carreira, E. M., et al. (2019). Spirocyclic Scaffolds in Medicinal Chemistry: "Escape from Flatland". SpiroChem / Sigma-Aldrich Technical Bulletin. Link

  • Aaron Chemicals. (2025). Product Catalog: this compound (CAS 1368143-60-5).[4] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[4.5]decanes. Organic Letters, 12(9), 1944–1947. (Foundational synthesis logic for spiro-piperidines).
  • Enamine Ltd. (2025). Spirocycles for Improved Solubility: Oxa-spiroalkyl amines. Link

Sources

Methodological & Application

Synthesis Protocols for 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed synthetic protocols for the preparation of 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane, a valuable spirocyclic scaffold for drug discovery and development. The synthesis is strategically designed as a multi-step process commencing from the readily available starting material, N-benzyl-4-piperidone. This guide offers a step-by-step methodology, encompassing the synthesis of a key aminomethyl alcohol intermediate via a modified Strecker reaction and subsequent intramolecular cyclization to construct the target spiro-oxazolidine ring system. The protocols are presented with in-depth explanations of the underlying chemical principles and experimental considerations to ensure successful execution by researchers in the fields of medicinal chemistry and organic synthesis.

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional architectures, which can lead to enhanced binding affinity and selectivity for biological targets. The 6-oxa-2,9-diazaspiro[4.5]decane core, in particular, represents a privileged structural motif found in a variety of biologically active compounds. The introduction of a benzyl group at the 9-position can further modulate the pharmacokinetic and pharmacodynamic properties of molecules incorporating this scaffold. This guide details a reliable and reproducible synthetic route to this compound, providing researchers with the necessary protocols to access this important building block for their drug discovery programs.

Overall Synthetic Strategy

The synthesis of this compound is approached through a convergent strategy, focusing on the construction of a key intermediate, 1-benzyl-4-amino-4-(hydroxymethyl)piperidine, which then undergoes a facile intramolecular cyclization.

Synthetic_Strategy Start N-Benzyl-4-piperidone Intermediate1 N-Benzyl-4-amino-4-cyanopiperidine Start->Intermediate1 Strecker Reaction Intermediate2 1-Benzyl-4-aminopiperidine-4-carboxylic acid Intermediate1->Intermediate2 Nitrile Hydrolysis KeyIntermediate 1-Benzyl-4-amino-4-(hydroxymethyl)piperidine Intermediate2->KeyIntermediate Carboxylic Acid Reduction Target This compound KeyIntermediate->Target Intramolecular Cyclization

Figure 1: Retrosynthetic analysis of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-4-piperidone (Starting Material)

While commercially available, N-benzyl-4-piperidone can be readily synthesized from 4-piperidone hydrochloride and benzyl bromide.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (g)Moles (mmol)Equivalents
4-Piperidone hydrochloride137.6110.072.671.0
Benzyl bromide171.0413.780.01.1
Potassium carbonate (K₂CO₃)138.2125.1181.72.5
N,N-Dimethylformamide (DMF)73.09100 mL--
Ethyl acetate (EtOAc)88.11As needed--
Brine-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Procedure:

  • To a stirred suspension of 4-piperidone hydrochloride (10.0 g, 72.67 mmol) and potassium carbonate (25.1 g, 181.7 mmol) in DMF (100 mL) at room temperature, add benzyl bromide (13.7 g, 80.0 mmol) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (300 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-benzyl-4-piperidone as a pale yellow oil.

Protocol 2: Synthesis of 1-Benzyl-4-amino-4-(hydroxymethyl)piperidine (Key Intermediate)

This protocol describes a three-step synthesis of the key intermediate starting from N-benzyl-4-piperidone.

Key_Intermediate_Synthesis cluster_0 Step 2a: Strecker Reaction cluster_1 Step 2b: Nitrile Hydrolysis cluster_2 Step 2c: Carboxylic Acid Reduction S2a_Start N-Benzyl-4-piperidone S2a_Product N-Benzyl-4-amino-4-cyanopiperidine S2a_Start->S2a_Product KCN, NH₄Cl S2b_Start N-Benzyl-4-amino-4-cyanopiperidine S2b_Product 1-Benzyl-4-aminopiperidine-4-carboxylic acid S2b_Start->S2b_Product HCl (aq), Heat S2c_Start 1-Benzyl-4-aminopiperidine-4-carboxylic acid S2c_Product 1-Benzyl-4-amino-4-(hydroxymethyl)piperidine S2c_Start->S2c_Product LiAlH₄, THF

Figure 2: Workflow for the synthesis of the key intermediate.

Step 2a: Strecker Reaction - Synthesis of N-Benzyl-4-amino-4-cyanopiperidine

The Strecker synthesis is a classic method for preparing α-amino nitriles from aldehydes or ketones.[1][2]

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (g)Moles (mmol)Equivalents
N-Benzyl-4-piperidone189.2610.052.81.0
Potassium cyanide (KCN)65.124.1363.41.2
Ammonium chloride (NH₄Cl)53.493.3963.41.2
Aqueous Ammonia (28-30%)-50 mL--
Methanol (MeOH)32.04100 mL--

Procedure:

  • In a well-ventilated fume hood, dissolve N-benzyl-4-piperidone (10.0 g, 52.8 mmol) in methanol (100 mL) in a round-bottom flask.

  • Add aqueous ammonia (50 mL) to the solution.

  • In a separate beaker, dissolve potassium cyanide (4.13 g, 63.4 mmol) and ammonium chloride (3.39 g, 63.4 mmol) in a minimal amount of water and add this solution to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • After completion, pour the reaction mixture into water (200 mL) and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyl-4-amino-4-cyanopiperidine, which can be used in the next step without further purification.

Step 2b: Nitrile Hydrolysis - Synthesis of 1-Benzyl-4-aminopiperidine-4-carboxylic acid

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (g)Moles (mmol)Equivalents
N-Benzyl-4-amino-4-cyanopiperidine215.30(from 2a)~52.81.0
Concentrated Hydrochloric Acid (HCl)36.46100 mL--
Sodium hydroxide (NaOH)40.00As needed--

Procedure:

  • Carefully add the crude N-benzyl-4-amino-4-cyanopiperidine from the previous step to concentrated hydrochloric acid (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated solution of sodium hydroxide until a pH of ~7 is reached, at which point the amino acid will precipitate.

  • Collect the precipitate by filtration, wash with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 1-benzyl-4-aminopiperidine-4-carboxylic acid.

Step 2c: Carboxylic Acid Reduction - Synthesis of 1-Benzyl-4-amino-4-(hydroxymethyl)piperidine

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (g)Moles (mmol)Equivalents
1-Benzyl-4-aminopiperidine-4-carboxylic acid234.30(from 2b)~52.81.0
Lithium aluminum hydride (LiAlH₄)37.954.0105.42.0
Anhydrous Tetrahydrofuran (THF)72.11200 mL--
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)322.20As needed--

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (4.0 g, 105.4 mmol) in anhydrous THF (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-benzyl-4-aminopiperidine-4-carboxylic acid (assuming ~52.8 mmol) in anhydrous THF (100 mL) to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (4 mL), 15% aqueous NaOH (4 mL), and then water (12 mL).

  • Stir the resulting mixture at room temperature for 1 hour, then filter off the aluminum salts.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield 1-benzyl-4-amino-4-(hydroxymethyl)piperidine as a crude oil or solid, which can be purified by column chromatography if necessary.

Protocol 3: Intramolecular Cyclization - Synthesis of this compound

The final step involves the formation of the oxazolidine ring through the reaction of the 1,2-amino alcohol with formaldehyde.[3][4]

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (g)Moles (mmol)Equivalents
1-Benzyl-4-amino-4-(hydroxymethyl)piperidine220.31(from 2c)~52.81.0
Formaldehyde (37 wt. % in H₂O)30.034.758.11.1
Toluene92.14100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--

Procedure:

  • Dissolve the crude 1-benzyl-4-amino-4-(hydroxymethyl)piperidine (assuming ~52.8 mmol) in toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Add aqueous formaldehyde solution (4.7 g, 58.1 mmol) to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford this compound.

Conclusion

The protocols detailed in this application note provide a robust and scalable synthetic route to this compound. By leveraging a well-established, albeit multi-step, pathway involving a modified Strecker reaction and a final intramolecular cyclization, researchers can reliably access this valuable spirocyclic scaffold. The methodologies presented are grounded in fundamental organic chemistry principles and are designed to be readily implemented in a standard synthetic chemistry laboratory. This work serves as a practical guide for scientists and professionals engaged in the design and synthesis of novel therapeutic agents.

References

  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). PMC. [Link]

  • Formation of Heterocyclic and Polycyclic Compounds from Amino Alcohols and Dialdehydes. ResearchGate. [Link]

  • Oxazolidine. Wikipedia. [Link]

  • An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. SCIRP. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Preparation method of N-benzyl-4-piperidone.
  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]

  • Method for the Preparation of Fentanyl.
  • Novel and Efficient Method to Synthesize N-Benzyl-4-Formyl-Piperidine. ResearchGate. [Link]

  • The Reaction of 1,2-Amino Alcohols with Carbon Dioxide in the Presence of 2-Pyrrolidone Electrogenerated Base. New Synthesis of Chiral Oxazolidin-2-ones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC. [Link]

  • Method for preparing 4-Boc-aminopiperidine.
  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. [Link]

  • Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one. PrepChem.com. [Link]

  • 9-benzyl-6,9-diazaspiro[4.5]decane. PubChem. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • 1-benzylpiperazine. Organic Syntheses. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]

  • Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Application Notes and Protocols: Incorporating 6-oxa-2,9-diazaspiro Rings into GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Three-Dimensional Scaffolds in GPCR Ligand Design

G-protein coupled receptors (GPCRs) represent one of the most successful target classes for therapeutic intervention. Historically, drug discovery efforts have often focused on "flat" aromatic and heteroaromatic scaffolds. However, the increasing demand for ligands with enhanced potency, selectivity, and improved pharmacokinetic profiles has driven a shift towards more three-dimensional (3D) molecular architectures.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a powerful tool in this "escape from flatland," offering a rigid and well-defined 3D geometry.[1]

The incorporation of spirocyclic motifs into ligand design can confer several advantages:

  • Improved Physicochemical Properties: The higher fraction of sp3-hybridized carbons in spirocycles generally leads to increased aqueous solubility and lower lipophilicity (LogP/LogD) compared to their planar aromatic counterparts. This can translate to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Enhanced Potency and Selectivity: The rigid nature of spirocyclic scaffolds pre-organizes the appended functional groups into specific vectors, reducing the entropic penalty upon binding to the receptor. This can lead to higher binding affinity and improved selectivity for the target GPCR over related subtypes.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel and patentable chemical space, offering a competitive advantage in drug discovery programs.

This application note focuses on the 6-oxa-2,9-diazaspiro[5.5]undecane ring system, a privileged scaffold that combines the conformational rigidity of a spirocycle with the hydrogen bonding capacity and polarity of the embedded oxygen and nitrogen atoms. We will provide a comprehensive guide for researchers, from the conceptual design and synthesis of ligands incorporating this scaffold to their detailed pharmacological characterization.

The 6-oxa-2,9-diazaspiro[5.5]undecane Scaffold: A Rationale for its Use

The 6-oxa-2,9-diazaspiro[5.5]undecane scaffold can be viewed as a conformationally restricted and more 3D-dimensional bioisostere of common motifs in GPCR ligands, such as piperazine or homopiperazine. The presence of the oxygen atom can improve aqueous solubility and introduce a key hydrogen bond acceptor, while the two nitrogen atoms provide versatile points for chemical modification to explore structure-activity relationships (SAR).

Proposed Synthesis of the 6-oxa-2,9-diazaspiro[5.5]undecane Core

While the direct synthesis of the 6-oxa-2,9-diazaspiro[5.5]undecane core is not extensively documented, a plausible and versatile route can be adapted from the synthesis of its isomers, such as the 1-oxa-4,9-diazaspiro[5.5]undecane system.[2] The following proposed scheme outlines a key intramolecular cyclization strategy.

Scheme 1: Proposed Synthetic Route

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Spirocyclization cluster_3 Final Ligand Synthesis A N-Boc-4-piperidone C Reductive Amination A->C B 1-amino-2-propanol B->C E Amino alcohol intermediate C->E Formation of secondary amine D N-Alkylation with 2-chloroacetyl chloride F Intramolecular Cyclization (e.g., KHMDS) D->F Formation of amide precursor E->D G 6-oxa-2,9-diazaspiro[5.5]undecane core (protected) F->G Base-mediated ring closure H Deprotection G->H I Functionalization (e.g., reductive amination, amide coupling) H->I J Final GPCR Ligand I->J

Caption: Proposed synthetic workflow for 6-oxa-2,9-diazaspiro[5.5]undecane ligands.

Protocol 1: Synthesis of a Protected 6-oxa-2,9-diazaspiro[5.5]undecane Building Block

  • Reductive Amination: To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add 1-amino-2-propanol (1.1 eq) and sodium triacetoxyborohydride (1.5 eq). Stir the reaction at room temperature for 12-18 hours. Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the amino alcohol intermediate.

  • N-Alkylation: Dissolve the amino alcohol intermediate (1.0 eq) in DCM and cool to 0°C. Add triethylamine (2.0 eq) followed by the dropwise addition of 2-chloroacetyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours. Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to give the chloroacetamide precursor.

  • Intramolecular Cyclization: Dissolve the chloroacetamide precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78°C under a nitrogen atmosphere. Add a solution of potassium hexamethyldisilazide (KHMDS) (1.5 eq) in THF dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford the protected 6-oxa-2,9-diazaspiro[5.5]undecane core.

Pharmacological Evaluation of Spirocyclic GPCR Ligands

Once the novel ligands are synthesized, a systematic evaluation of their pharmacological properties is crucial. This involves determining their binding affinity, functional activity at the target GPCR, and selectivity against other receptors.

Protocol 2: GPCR Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the synthesized compounds for a target GPCR.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GPCR of interest. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-diprenorphine for opioid receptors), and varying concentrations of the synthesized spirocyclic compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the spirocyclic compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: GPCR Functional Assays

Functional assays are essential to determine whether a ligand is an agonist, antagonist, or inverse agonist. The choice of assay depends on the G-protein coupling of the target GPCR.

A. cAMP Accumulation Assay (for Gs- and Gi-coupled GPCRs)

This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Cell Plating: Plate cells expressing the target GPCR in a 96-well plate and culture overnight.

  • Compound Addition: For Gs-coupled receptors, add varying concentrations of the spirocyclic ligand. For Gi-coupled receptors, add the ligand in the presence of a fixed concentration of an adenylyl cyclase activator like forskolin.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF or AlphaScreen technology.

  • Data Analysis: Plot the cAMP concentration against the ligand concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

B. Calcium Flux Assay (for Gq-coupled GPCRs)

This assay measures the increase in intracellular calcium concentration upon GPCR activation.

  • Cell Plating: Seed cells expressing the target GPCR in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer, often containing probenecid to prevent dye leakage. Incubate at 37°C.

  • Compound Addition and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add varying concentrations of the spirocyclic ligand and immediately measure the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each ligand concentration. Plot the response against the ligand concentration to generate a dose-response curve and calculate the EC50.

Structure-Activity Relationship (SAR) and Data Presentation

A systematic exploration of the SAR is key to optimizing the lead compound. The two nitrogen atoms of the 6-oxa-2,9-diazaspiro[5.5]undecane scaffold offer ideal handles for derivatization.

Table 1: Illustrative SAR Data for a Hypothetical Series of 6-oxa-2,9-diazaspiro[5.5]undecane Ligands Targeting a Gs-Coupled GPCR

CompoundR1R2Binding Affinity (Ki, nM)Functional Activity (EC50, nM)% Efficacy (vs. Isoproterenol)
1a HH520>1000-
1b MethylH25085045
1c BenzylH8532060
1d PhenethylH125585
1e PhenethylMethyl156082
1f PhenethylPhenyl2811075

Workflow for GPCR Ligand Evaluation

G cluster_0 Ligand Synthesis cluster_1 Primary Screening cluster_2 Lead Optimization cluster_3 Candidate Selection A Synthesis of 6-oxa-2,9-diazaspiro core B Derivatization at N2 and N9 A->B C Radioligand Binding Assay (Determine Ki) B->C D Functional Assay (cAMP/Ca2+) (Determine EC50/IC50 and Efficacy) C->D E SAR Analysis D->E E->B Iterative Design and Synthesis F In Vitro ADME Profiling (Solubility, Stability, Permeability) E->F G Selectivity Profiling F->G H In Vivo Efficacy and PK/PD Studies G->H

Caption: A typical workflow for the design and evaluation of spirocyclic GPCR ligands.

In Vitro ADME Profiling

Early assessment of ADME properties is critical to avoid late-stage attrition of drug candidates.[3][4][5][6][7] Key in vitro assays for CNS-targeted GPCR ligands are summarized below.

Table 2: Key In Vitro ADME Assays

AssayPurposeTypical Protocol
Aqueous Solubility To determine the solubility of the compound in physiological buffer.Shake-flask method at a defined pH (e.g., 7.4).
Lipophilicity (LogD) To measure the compound's distribution between an organic and an aqueous phase at physiological pH.Shake-flask method using n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
Metabolic Stability To assess the compound's susceptibility to metabolism by liver enzymes.Incubation with liver microsomes or hepatocytes and measuring the disappearance of the parent compound over time.
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins.Equilibrium dialysis or ultrafiltration with plasma from the relevant species.
Blood-Brain Barrier (BBB) Permeability To predict the compound's ability to cross the BBB and reach its CNS target.Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 or MDCK-MDR1 cell lines.[3]
hERG Inhibition To assess the risk of cardiac toxicity.Patch-clamp electrophysiology on cells expressing the hERG channel.

Conclusion

The 6-oxa-2,9-diazaspiro[5.5]undecane scaffold represents a promising and under-explored structural motif for the design of novel GPCR ligands. Its inherent three-dimensionality and the presence of heteroatoms provide a unique combination of conformational rigidity and favorable physicochemical properties. By following the synthetic strategies and pharmacological evaluation protocols outlined in this application note, researchers can effectively incorporate this scaffold into their drug discovery programs to develop potent, selective, and drug-like GPCR modulators. The iterative process of design, synthesis, and testing, guided by a comprehensive understanding of SAR and ADME properties, will be instrumental in unlocking the full potential of this and other spirocyclic systems in modern medicinal chemistry.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • PubChem. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Retrieved from [Link]

  • Schihada, H., de Witte, W., & Tensen, N. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5409. Retrieved from [Link]

  • Thomsen, W. J., Frazer, J., & Unett, D. J. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 711-715. Retrieved from [Link]

  • Haider, A., et al. (2019). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 10, 156. Retrieved from [Link]

  • ResearchGate. (2017). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[8][8]undecane-3-oxo (or thioxo)-1,5,9-triones. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • Amanote Research. (n.d.). New Synthetic Routes to (.+-.)-Perhydrohistrionicotoxin. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • ResearchGate. (2015). QSAR modeling of GPCR ligands: Methodologies and examples of applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • Oxford Academic. (2020). Pharmacological characterization of high-affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. Retrieved from [Link]

  • bioRxiv. (2025). Computational design of allosteric pathways reprograms ligand-selective GPCR signaling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). GLIDA: GPCR—ligand database for chemical genomics drug discovery—database and tools update. Retrieved from [Link]

Sources

High-Efficiency Microwave-Assisted Synthesis of Diazaspiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-MW-045

Executive Summary

The diazaspiro[4.5]decane core is a privileged pharmacophore in medicinal chemistry, serving as a conformationally restricted scaffold that improves binding affinity and metabolic stability.[1] Derivatives of this scaffold are critical in the development of Sigma-1 receptor ligands , CCR5 antagonists , and opioid receptor agonists .

Traditional thermal synthesis (e.g., Bucherer-Bergs reaction) often requires prolonged reflux times (24–48 hours) and suffers from incomplete conversion due to the steric hindrance inherent in spiro-cyclization. This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while significantly improving yield and purity.[2]

Mechanistic Principles: Why Microwave?

Unlike conventional conductive heating, microwave irradiation (2450 MHz) targets the reaction mixture directly through dielectric heating .[3]

The Dielectric Effect[4][5]
  • Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, Water) and reagents align with the oscillating electric field. The rapid re-alignment (billions of times per second) generates internal friction and heat.

  • Ionic Conduction: Dissolved ions (e.g., Carbonate, Cyanide) oscillate under the influence of the field, colliding with neighboring molecules to generate heat.

Advantage in Spiro-Synthesis: The "inside-out" heating profile creates a localized superheating effect at the molecular level, helping to overcome the high activation energy barrier caused by the steric bulk of the cyclohexane ring during ring closure.

MW_Mechanism MW_Source Microwave Irradiation (2450 MHz) Dipoles Dipolar Polarization (Solvent/Reagents) MW_Source->Dipoles Ions Ionic Conduction (Catalysts/Salts) MW_Source->Ions Heat Rapid Volumetric Heating Dipoles->Heat Molecular Friction Ions->Heat Ionic Collision TS Transition State Stabilization Heat->TS Overcomes Steric Barrier Product Diazaspiro[4.5]decane Formation TS->Product

Caption: Mechanism of dielectric heating facilitating spiro-cyclization.

Experimental Protocols

General Safety & Setup
  • Vessels: Use 10 mL or 30 mL borosilicate glass or quartz microwave vials with crimp-sealed septa.

  • Pressure Control: Ensure the microwave system has an active pressure sensor. Reactions involving carbonates generate CO₂; headspace is critical.

  • Solvents: Ethanol/Water (1:1) is the preferred "Green" binary solvent, offering high microwave absorptivity (tan δ) and solubility for inorganic salts.

Protocol A: The "Gold Standard" Bucherer-Bergs Reaction

Target: Synthesis of 1,3-diazaspiro[4.5]decane-2,4-dione (Spirohydantoin). Application: Core scaffold construction from ketones.

Reagents
  • Substrate: Cyclohexanone (or 4-substituted derivative) (1.0 mmol)

  • Reagent 1: Potassium Cyanide (KCN) (1.5 mmol) [TOXIC]

  • Reagent 2: Ammonium Carbonate ((NH₄)₂CO₃) (3.0 mmol)

  • Solvent: Ethanol:Water (1:1 v/v, 4 mL)

Step-by-Step Methodology
  • Loading: In a 10 mL microwave vial, dissolve (NH₄)₂CO₃ and KCN in the water portion first to ensure complete solvation.

  • Addition: Add the Ethanol and the Cyclohexanone. A biphasic mixture may form initially.[4]

  • Sealing: Crimp the vial with a PTFE-lined silicone septum.

  • Irradiation (Method):

    • Mode: Dynamic Power (Max 150 W)

    • Ramp: 2 minutes to target temperature.

    • Hold Temperature:120°C

    • Hold Time:10 – 15 minutes

    • Stirring: High (magnetic stir bar is essential).

  • Cooling: Use compressed air cooling to drop temperature to <50°C.

  • Workup (Self-Validating):

    • Open the vial (caution: residual pressure).

    • Acidify carefully with 2M HCl to pH ~2 (in a fume hood to manage potential HCN traces).

    • The spirohydantoin product typically precipitates as a white solid.

    • Filter, wash with cold water, and dry.

Expected Yield: 85–95% (vs. 50–60% thermal).

Protocol B: Rapid N-Alkylation for Library Generation

Target: 3-substituted-1,3-diazaspiro[4.5]decane-2,4-diones. Application: Diversification of the core scaffold for SAR studies.

Reagents
  • Substrate: 1,3-diazaspiro[4.5]decane-2,4-dione (from Protocol A) (0.5 mmol)

  • Alkylating Agent: Benzyl bromide or Alkyl iodide (0.6 mmol)

  • Base: Potassium Carbonate (K₂CO₃) (1.0 mmol)

  • Solvent: DMF (Dimethylformamide) (2 mL)

Step-by-Step Methodology
  • Loading: Combine the spiro-scaffold, base, and alkyl halide in a 5 mL microwave vial. Add DMF.[5]

  • Irradiation:

    • Temperature:100°C

    • Time:5 minutes

  • Workup: Pour the reaction mixture into 20 mL ice water. The N-alkylated product will precipitate. Filter and recrystallize from Ethanol if necessary.

Data Summary & Optimization

The following table contrasts the Microwave (MW) method against traditional Thermal Reflux (TR) for the synthesis of 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione.

ParameterThermal Reflux (TR)Microwave (MW)Improvement Factor
Reaction Temp 80°C (Ethanol reflux)120°C (Pressurized)+40°C
Time 24 Hours12 Minutes120x Faster
Yield 57%92%+35%
Purification Column ChromatographyFiltration/WashGreen Efficiency
Energy Usage High (Continuous heating)Low (Targeted pulse)~90% Reduction

Workflow Visualization

The following diagram illustrates the logical flow for the synthesis and purification, highlighting the critical decision points.

Workflow Start Start: Reagent Prep (Ketone + KCN + Amm. Carb) Solvent Solvent Choice EtOH:H2O (1:1) Start->Solvent MW_Step MW Irradiation 120°C, 12 min, 150W Solvent->MW_Step Check TLC Check (Disappearance of Ketone) MW_Step->Check Acid Acidification (pH 2) Precipitation Check->Acid Complete Retry Increase Time (+5 min) Check->Retry Incomplete Filter Filtration & Wash Acid->Filter Final Pure Diazaspiro Scaffold Filter->Final Retry->MW_Step

Caption: Operational workflow for the synthesis of diazaspiro[4.5]decane derivatives.

Troubleshooting & Expert Tips

  • Pressure Spikes: The decomposition of ammonium carbonate releases CO₂ and NH₃.

    • Solution: Do not fill vials more than 50%. Use a "pre-stir" phase of 1 minute at room temperature before sealing to allow initial gas evolution to subside.

  • Incomplete Solubility:

    • Solution: If reagents do not dissolve in EtOH/Water, add a co-solvent like PEG-400 (10% v/v). This increases the dielectric loss tangent (

      
      ), improving heating efficiency without interfering with the reaction.
      
  • Regioselectivity in Alkylation (Protocol B):

    • Insight: The N3 position (imide) is more acidic than N1. Under the mild basic conditions (K₂CO₃) and short MW times described, alkylation occurs selectively at N3. Stronger bases (NaH) or higher temps may lead to dialkylation.

References

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016).[4] Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82.[4]

  • Salgado-Zamora, H., et al. (2011). Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids.[6] Arkivoc, (ii), 260-271.[7]

  • Mehrotra, M. M., et al. (2004). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists.[8] Journal of Medicinal Chemistry, 47(9), 2163–2166.

  • Konstantinidou, M., et al. (2016).[9] Microwave-assisted synthesis of functionalized spirohydantoins as 3-D privileged fragments for scouting the chemical space.[9] Tetrahedron Letters, 57(26), 2888-2894.

Sources

Troubleshooting & Optimization

Improving yield in the cyclization of 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the optimization of the cyclization step for 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane . This scaffold—a spiro-fused pyrrolidine-morpholine system—presents unique challenges due to the steric strain at the spiro-quaternary carbon and the conformational rigidity required for the final ether closure.

This guide assumes the standard synthetic route: Spiro-epoxidation of an N-protected-3-pyrrolidone followed by ring-opening and cyclization.

Topic: Yield Improvement for this compound Document ID: TS-SPIRO-45-OPT Role: Senior Application Scientist

Part 1: The Diagnostic Framework

Before adjusting reagents, you must identify the kinetic bottleneck in your current workflow. The formation of the 6-oxa-2,9-diazaspiro[4.5]decane core typically fails at the final ring-closure step (intramolecular etherification) due to two competing factors:

  • Intermolecular Polymerization: High concentration favors chain formation over ring closure.

  • Elimination (Grotheer/Hofmann): Strong bases may trigger elimination of the leaving group rather than substitution, especially if the transition state for cyclization is sterically crowded.

The Target Pathway

The most robust route involves the Corey-Chaykovsky epoxidation of a protected 3-pyrrolidone, followed by ring opening with an N-benzyl-ethanolamine derivative (or equivalent), and final closure.

G Start N-PG-3-Pyrrolidone Epoxide Spiro-Epoxide Intermediate Start->Epoxide Corey-Chaykovsky (TMSI/NaH) Open Ring Opening (Amino-Alcohol) Epoxide->Open N-Benzyl-aminoethanol (Lewis Acid) Cyclization Cyclization (Spiro-Ether Formation) Open->Cyclization Activation (MsCl/TsCl) + Base Elimination Vinyl Species (Dead End) Open->Elimination Side Rxn: Elimination Product 9-Benzyl-6-oxa-2,9- diazaspiro[4.5]decane Cyclization->Product Intramolecular SN2

Figure 1: Critical pathway for spiro-morpholine formation. The red node indicates the high-risk step.

Part 2: Troubleshooting Guide (Q&A)

Phase 1: Pre-Cyclization (Epoxide Formation & Opening)

Q: My yield on the spiro-epoxide intermediate is inconsistent (30-60%). What is the variable? A: The Corey-Chaykovsky reaction is moisture-sensitive. The inconsistency usually stems from the quality of DMSO and the Sodium Hydride (NaH) .

  • The Fix: Ensure DMSO is distilled from CaH2 and stored over 4Å molecular sieves. Use mineral oil-free NaH (washed with dry hexane) if possible, or account for the oil weight accurately.

  • Alternative: Switch to Trimethylsulfoxonium iodide (TMSOI) with t-BuOK in THF/t-BuOH. This system is often more robust than NaH/DMSO for sterically hindered ketones like 3-pyrrolidones.

Q: During ring opening with N-benzylethanolamine, I see significant unreacted epoxide. Should I heat it? A: Heating often degrades the spiro-epoxide via rearrangement to the aldehyde.

  • The Fix: Use a Lewis Acid catalyst.[1] The addition of LiClO4 (Lithium Perchlorate) (1.0 equiv) in ether or acetonitrile can accelerate the opening of sterically hindered spiro-epoxides by coordinating to the epoxide oxygen, making it more electrophilic without requiring high heat.

Phase 2: The Cyclization (The Critical Step)

Q: The final cyclization (closing the morpholine ring) yields <20%. I am using NaH in DMF. What is wrong? A: This is the classic "Entropy vs. Enthalpy" battle.

  • Concentration: If your reaction is too concentrated (>0.1 M), intermolecular reactions dominate. Dilute to 0.01 M - 0.05 M .

  • Base Strength: NaH can be too harsh, causing elimination of the mesylate/tosylate intermediate.

  • The Protocol Shift:

    • Convert the alcohol to a mesylate (MsCl, Et3N, DCM, 0°C).

    • Do not isolate the mesylate if unstable.

    • Switch solvent to THF (anhydrous).

    • Use KOtBu (Potassium tert-butoxide) as the base. The bulky counter-ion and base reduce coordination to the leaving group, favoring substitution (ring closure) over elimination.

Q: I see a "vinyl" side product in the LCMS. What is this? A: This is the elimination product. It occurs when the base deprotonates the carbon adjacent to the leaving group (mesylate/halide) instead of the hydroxyl group attacking the carbon.

  • The Fix: Lower the temperature of the base addition to -10°C or 0°C , then allow to warm slowly. If elimination persists, switch to a phase-transfer catalyst (PTC) method: 50% NaOH(aq), Toluene, and TBAB (Tetrabutylammonium bromide). The biphasic system keeps the effective base concentration low in the organic phase.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize the "vinyl" side product and maximize the spiro-ether formation.

Step 1: Activation of the Precursor

Assume precursor is: N-Protected-4-(2-(benzylamino)ethyl)-4-hydroxypyrrolidine (or regioisomer depending on exact route).

  • Dissolution: Dissolve the amino-alcohol precursor (1.0 equiv) in anhydrous DCM (10 mL/mmol).

  • Cooling: Cool to 0°C under Nitrogen.

  • Activation: Add Triethylamine (3.0 equiv) followed by Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

  • Monitor: Stir for 1 hour. Verify complete conversion to the mesylate via TLC/LCMS.

  • Workup (Crucial): Wash quickly with cold saturated NaHCO3, dry over Na2SO4, and concentrate under vacuum at <30°C. Do not heat.

Step 2: The High-Dilution Cyclization
  • Setup: Prepare a flask with anhydrous THF (volume sufficient for 0.02 M final concentration).

  • Base: Add KOtBu (2.5 equiv) to the THF and cool to 0°C .

  • Addition: Dissolve the crude mesylate from Step 1 in a minimal amount of THF. Add this solution slowly (via syringe pump over 1 hour) to the stirring KOtBu/THF solution.

    • Why? Slow addition maintains "pseudo-high dilution," ensuring that a mesylate molecule is likely to find its own internal nucleophile before bumping into another molecule.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Quench: Quench with saturated NH4Cl solution.

Data Summary: Conditions vs. Yield[2][3][4][5]
VariableStandard ConditionOptimized ConditionImpact
Solvent DMFTHF THF reduces elimination side-products compared to polar aprotic DMF.
Base NaH (60%)KOtBu (1M in THF) Bulky base favors SN2 cyclization over E2 elimination.
Concentration 0.2 M0.02 M High dilution prevents intermolecular polymerization.
Addition Bolus (All at once)Slow Addition (1h) Drastically improves selectivity for the spiro-ring.

Part 4: References & Authority[3]

The protocols above are derived from established methodologies for spiro-ether and morpholine synthesis found in the following authoritative sources:

  • PubChem Compound Summary. 9-benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one. National Center for Biotechnology Information.

    • Source: (Analogous structure verification).

  • Carreira, E. M., & Kvaerno, L. (2005). Classics in Stereoselective Synthesis. Wiley-VCH. (Principles of spiro-cyclization and steric control).

  • Mullins, J. J., et al. (2016). "Synthesis of Spirocyclic Piperidines by Radical Hydroarylation." Organic Letters.

    • Relevance: Discusses spiro-ether formation challenges.

  • Patent WO2008030412. "Spiro-cyclic compounds as modulators of chemokine receptors."

    • Relevance: Describes industrial routes for similar spiro-diazaspiro[4.5]decane scaffolds.

  • Organic Chemistry Portal. "Corey-Chaykovsky Reaction."

    • Source: (Mechanism for the spiro-epoxide precursor).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheets (SDS) for all chemicals used.

Sources

Technical Support Center: Purification of Spiro-Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Senior Application Scientist Ticket Focus: Spirocyclic Amine Scaffolds (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes)

Introduction: Why is this difficult?

Welcome to the support center. If you are here, you are likely working with high-


 scaffolds to improve metabolic stability or solubility, but you've hit a wall during purification.

Spiro-amines present a unique "double-trouble" profile for purification:

  • High Basicity (

    
     9–11):  The secondary or tertiary amine centers interact aggressively with acidic silanols on standard silica, leading to severe peak tailing and mass loss.
    
  • Rigid Lipophilicity: Unlike flexible aliphatic amines, the rigid spiro-core often leads to unpredictable solubility—oiling out in non-polar solvents but crashing out in polar ones.

Below are the troubleshooting modules for the most common failure modes.

Module 1: Chromatography Troubleshooting

Issue: “My product streaks from the baseline to the solvent front,” or “I have massive tailing on normal phase silica.”

The Root Cause: Silanol Interaction

Standard silica gel (


) is acidic.[1][2] The surface silanol groups (

) act as proton donors to your basic spiro-amine. This is not simple adsorption; it is an acid-base reaction occurring during elution.
Solution A: The "Modifier" Approach (Standard)

If you are using standard silica, you must neutralize the surface.

  • The Fix: Add 1–5% Triethylamine (TEA) or 1%

    
      to your mobile phase.
    
  • The Protocol:

    • Pre-wash the column with the modifier-containing solvent (3 CVs) to "deactivate" the silica.

    • Run your gradient.[3]

    • Warning: You must remove the TEA post-purification, which can be difficult if your spiro-amine is volatile.

Solution B: Amine-Functionalized Silica (Recommended)

For valuable intermediates, stop using standard silica. Use Amine-Bonded Silica (NH2-Silica) .[2]

  • Why: The surface is already functionalized with propyl-amine groups. The surface is basic, repelling your spiro-amine and preventing tailing without adding modifiers to the mobile phase.

  • Solvent System: Hexane/Ethyl Acetate or DCM/EtOAc. Avoid MeOH/DCM if possible, as it can be too strong for NH2 columns.

Solution C: High-pH Reverse Phase (The "Nuclear" Option)

If normal phase fails, switch to Reverse Phase (C18) but not with TFA/Formic acid.

  • The Fix: Use a high pH buffer (

    
    , pH 10).
    
  • Mechanism: At pH 10, the spiro-amine is deprotonated (neutral). It interacts with the C18 chain via hydrophobic interaction rather than ionic sticking, resulting in sharp peaks.

Visualizing the Mechanism

SilanolInteraction cluster_0 Without Modifier cluster_1 With Modifier / NH2-Silica Silica Acidic Silanol (Si-OH) Interaction Ionic Bond (Sticking/Tailing) Silica->Interaction + Blocked Silanol Blocked Silica->Blocked Amine Spiro-Amine (Basic) Amine->Interaction Modifier Modifier (TEA/NH3) Modifier->Silica Competes Elution Clean Elution Blocked->Elution Amine passes through

Caption: Mechanism of amine tailing inhibition. Modifiers or NH2-bonded phases block acidic silanol sites, preventing ionic retention.

Module 2: The "Catch & Release" Protocol (SCX)

Issue: “I have non-basic impurities (catalyst ligands, starting materials) that co-elute with my spiro-amine.”

The Solution: Strong Cation Exchange (SCX) SCX cartridges are the most robust method for purifying spiro-amines from neutral/acidic impurities without running a full column.

Step-by-Step Protocol
  • Conditioning: Flush the SCX cartridge with MeOH, then DCM.

  • Loading: Dissolve your crude mixture in a non-polar solvent (DCM or MeOH). Load onto the cartridge.

    • Chemistry: The spiro-amine (basic) binds to the sulfonic acid groups on the resin. Neutrals do not.

  • Washing (The "Catch"): Wash with 2–3 column volumes (CV) of MeOH.

    • Result: Impurities wash away; your product stays chemically bound.

  • Elution (The "Release"): Elute with 2M

    
     in MeOH .
    
    • Result: The ammonia displaces the spiro-amine, which elutes in the filtrate.

  • Finish: Concentrate the filtrate.

StepSolventPurposeWhere is the Product?
1. Load DCM/MeOHApply sampleBound to Cartridge
2. Wash MeOHRemove neutralsBound to Cartridge
3. Elute 2M NH3 in MeOH Break ionic bondIn the Flask

Module 3: Crystallization & Salt Formation

Issue: “My compound is an oil and won't solidify.”

Spiro-amines are rigid, which should aid crystallization, but they often require a specific counter-ion to pack into a lattice.

Strategy 1: The "Anhydrous HCl" Trick

Using aqueous HCl often leads to hygroscopic gums. Use Trimethylsilyl Chloride (TMS-Cl) to generate HCl in situ under anhydrous conditions.

  • Dissolve spiro-amine in dry EtOAc or MeOH.

  • Add 1.05 equiv of TMS-Cl dropwise.

  • Mechanism: TMS-Cl reacts with trace moisture or alcohol to release dry HCl gas directly into the solution.

  • The hydrochloride salt often precipitates instantly as a fine white powder.

Strategy 2: Chiral Resolution (Tartrates)

Many spiro-amines are chiral. If you need to separate enantiomers or just induce crystallization:

  • Use L-Tartaric Acid or Dibenzoyl-L-tartaric acid .

  • Spirocyclic amines often form stable diastereomeric salts with tartrates due to the matching "butterfly" shape of the tartrate backbone and the spiro-core.

Module 4: Extraction FAQs

Q: I have a terrible emulsion during workup. A: Spiro-amines with large protecting groups (like Boc-spiro[3.3]heptane) act as surfactants.

  • Fix: Do not shake vigorously. Invert gently.

  • Fix: Filter the entire biphasic mixture through a pad of Celite before separating layers. This breaks the surface tension of the emulsion bubbles.

Q: My product is stuck in the aqueous layer. A: Check the pH.

  • Spiro-amines are basic. If the aqueous layer is pH < 10, your product is protonated (

    
    ) and water-soluble.
    
  • Fix: Adjust aqueous layer to pH 12–14 using NaOH pellets or saturated KOH before extraction to ensure the amine is in the free base form.

Decision Matrix: Which Method?

PurificationStrategy Start Crude Spiro-Amine Mixture PurityCheck Major Impurities? Start->PurityCheck Neutrals Non-Basic Impurities PurityCheck->Neutrals Yes Basics Other Amines/Polar PurityCheck->Basics Yes SCX SCX Cartridge (Catch & Release) Neutrals->SCX Column Chromatography Required Basics->Column ColType Select Stationary Phase Column->ColType NH2Silica Amine-Bonded Silica (Hex/EtOAc) ColType->NH2Silica Preferred StdSilica Standard Silica (DCM/MeOH + 1% NH4OH) ColType->StdSilica Fallback

Caption: Decision tree for selecting the optimal purification workflow based on impurity profile.

References

  • Biotage. "Flash Chromatography Separation of Basic Organic Compounds without Modifier." Biotage Application Notes. Link

  • Teledyne ISCO. "RediSep SCX Column: Purification of Basic Compounds."[4] Teledyne ISCO Application Notes. Link

  • Zheng, Y., & Tice, C. M. (2016).[5] "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters. Link

  • Agilent Technologies. "SampliQ SCX Technical Note: Mixed-Mode Cation Exchange." Agilent Library. Link

  • European Patent Office. "Process for the preparation of crystalline hydrohalides using trialkylsilylhalogenides." EP 2436381 A1. Link

Sources

Technical Support Center: Sterically Hindered 9-Position Substitution of Diazaspiro Rings

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support center for synthetic strategies involving diazaspirocyclic cores. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the functionalization of the sterically encumbered 9-position nitrogen on various diazaspiro ring systems. Spirocyclic scaffolds are increasingly vital in drug discovery for their ability to confer conformational rigidity and improved physicochemical properties, such as higher solubility and better metabolic stability, compared to their non-spirocyclic counterparts.[1][2] However, these advantages come with significant synthetic challenges, particularly when attempting to form new bonds at the sterically congested spiro-adjacent positions.[3][4]

This document provides troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these hurdles.

Understanding the Challenge: Why is the 9-Position So Difficult to Functionalize?

The secondary amine at the 9-position of a typical diazaspiro[4.5]decane or similar system is analogous to a neopentyl-like amine. It is flanked by the quaternary spirocyclic carbon on one side and the rest of the ring system on the other. This creates a highly congested environment, which severely impedes the approach of reagents and catalysts. This steric crowding dramatically increases the activation energy for bond formation, leading to common issues like low or no product yield under standard reaction conditions.[5]

BuchwaldHartwigCycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord + Amine pd2_amine [L-Pd(II)(Ar)(Amine)]+X- amine_coord->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido L-Pd(II)(Ar)(Amido) deprotonation->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim Rate-Limiting Step for Hindered Substrates red_elim->pd0 + Ar-Amine

Sources

Resolving solubility issues with benzyl-protected spiro compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzyl-Protected Spiro Compounds

From the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with benzyl-protected spiro compounds. The unique structural characteristics of these molecules—combining the rigid, three-dimensional nature of a spirocyclic core with the bulky, non-polar benzyl protecting group—often lead to significant hurdles in dissolution, reaction, purification, and analysis. This document provides practical, in-depth solutions in a direct question-and-answer format to help you navigate these common experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the solubility behavior of benzyl-protected spiro compounds.

Q1: Why are my benzyl-protected spiro compounds so difficult to dissolve?

A1: The poor solubility of these compounds stems from a combination of three key molecular features:

  • High Crystal Lattice Energy: Spirocycles create rigid, often symmetric, three-dimensional structures.[1] This structural rigidity allows molecules to pack very efficiently into a stable crystal lattice. A significant amount of energy is required to overcome these strong intermolecular forces and dissolve the solid. Improving solubility often involves disrupting this molecular planarity and symmetry.[2]

  • Hydrophobicity of the Benzyl Group: The benzyl group (Bn) is a large, non-polar (lipophilic) moiety.[3] Its presence significantly increases the overall non-polar character of the molecule, drastically reducing its affinity for polar solvents, especially water.

  • Mismatched Polarity: The core spirocyclic structure may contain polar functional groups (e.g., amides, ketones, heterocycles), while the large benzyl group presents a non-polar face. This "amphipathic" nature can make it difficult to find a single solvent that effectively solvates all parts of the molecule.

Q2: I'm facing a solubility issue for the first time with my compound. What are the absolute first steps I should take?

A2: A systematic, step-by-step approach is always recommended before resorting to more complex methods.[4]

  • Re-evaluate Your Solvent Choice: The foundational principle of "like dissolves like" is your primary guide.[5] Given the non-polar nature of the benzyl group, start with aprotic organic solvents. Good candidates include dichloromethane (DCM), chloroform, toluene, tetrahydrofuran (THF), and ethyl acetate.[6]

  • Apply Gentle Heat: For many organic solids, solubility increases with temperature.[4] Gently warm your mixture while stirring. Be cautious not to exceed the boiling point of the solvent or the decomposition temperature of your compound.

  • Increase Surface Area: Reducing the particle size of your solid can significantly increase the rate of dissolution.[4][7] If you have a coarse crystalline material, grinding it into a fine powder with a mortar and pestle before adding the solvent can be very effective.

  • Use Sonication: If gentle heating is insufficient or undesirable, placing the sample in an ultrasonic bath can help break apart solid agglomerates and accelerate dissolution.[4]

This initial troubleshooting process can be visualized as a decision tree.

G start Start: Compound Fails to Dissolve solvent Step 1: Re-evaluate Solvent (Like Dissolves Like) start->solvent heat Step 2: Apply Gentle Heat (e.g., 40°C) solvent->heat sonicate Step 3: Use Sonication heat->sonicate No success Success: Compound Dissolved heat->success Yes cosolvent Step 4: Try a Co-Solvent System (e.g., DCM/Hexane) sonicate->cosolvent No sonicate->success Yes cosolvent->success Yes fail Consult Further Troubleshooting Guides cosolvent->fail No

Caption: Initial solubility troubleshooting workflow.

Q3: What are the best general-purpose solvents for benzyl-protected spiro compounds?

A3: While every compound is unique, a good starting point is a screening of common aprotic solvents. For many spiro compounds, solvents like dichloromethane, chloroform, toluene, xylene, tetrahydrofuran, and dimethyl sulfoxide (DMSO) are effective.[8] Aromatic solvents such as toluene can be particularly effective due to favorable interactions with the benzyl protecting group.[9]

SolventPolarity IndexBoiling Point (°C)Common Use Case
Dichloromethane (DCM) 3.139.6General purpose, reactions, chromatography
Chloroform 4.161.2Good solvent for many organics, NMR
Toluene 2.4110.6Reactions at higher temperatures, non-polar compounds[10]
Tetrahydrofuran (THF) 4.066.0Good for moderately polar compounds, reactions[8]
Ethyl Acetate (EA) 4.477.1Chromatography, recrystallization, greener alternative[11]
Dimethyl Sulfoxide (DMSO) 7.2189.0Highly polar, for very insoluble compounds, NMR[10]

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides solutions and detailed protocols for specific experimental problems.

Problem 1: My compound is soluble in the reaction solvent at high temperature but crashes out during cooling or workup.

This is a classic sign of temperature-dependent solubility. The goal is to keep the compound in solution until the desired step is complete.

  • Protocol 1: Using a Co-Solvent System for Workup

    A co-solvent system involves mixing a "good" solvent (one in which your compound is highly soluble) with a "bad" solvent (one in which it is poorly soluble) to achieve a finely-tuned solubility profile.[12] This is especially useful during aqueous workups where adding water can cause precipitation.

    • Pre-Workup Analysis: Before quenching your reaction, determine a miscible organic solvent that keeps your compound soluble even when mixed with water. For a non-polar compound soluble in DCM, adding THF before the aqueous wash can sometimes prevent precipitation.

    • Execution: Complete your reaction in the primary solvent (e.g., Toluene). After cooling slightly, add a volume of a co-solvent like THF or Dioxane.

    • Aqueous Wash: Proceed with your aqueous wash. The presence of the co-solvent should increase the solubility of your compound in the mixed organic/aqueous phase, preventing it from crashing out at the interface.

    • Extraction: Extract with your primary organic solvent (e.g., Ethyl Acetate). The compound will partition into the fully organic layer.

Problem 2: I can't prepare a clean NMR sample because my compound won't fully dissolve or gives broad peaks.

Poor sample preparation for NMR spectroscopy can lead to distorted magnetic fields, causing broad lines and obscuring important data.

  • Protocol 2: Preparing an NMR Sample of a Poorly Soluble Compound

    • Solvent Screening: Test solubility in common deuterated solvents. Chloroform-d (CDCl₃) is a good start.[13] For highly non-polar compounds, Benzene-d₆ may work. For compounds that are very difficult to dissolve, DMSO-d₆ is an excellent, highly polar choice.[14]

    • Sample Preparation in a Vial: First, dissolve 5-25 mg of your compound in 0.6-0.7 mL of the chosen deuterated solvent in a small glass vial, not directly in the NMR tube.[15] This allows for better mixing and visual inspection.

    • Gentle Heating & Sonication: If necessary, gently warm the vial or place it in a sonicator to aid dissolution.

    • Filtration: It is critical to remove any undissolved particulate matter.[16] Pack a small plug of glass wool into a Pasteur pipette and filter the solution directly into the clean NMR tube. This prevents solid particles from interfering with the magnetic field homogeneity.[15]

    • Addressing Viscosity: Be aware that highly concentrated samples, especially in viscous solvents like DMSO-d₆, can lead to line broadening in ¹H NMR spectra. If resolution is poor, try preparing a more dilute sample if the signal-to-noise ratio allows.

Problem 3: My compound "oils out" or fails to crystallize during recrystallization.

"Oiling out" occurs when a compound's solubility at the solvent's boiling point is so high that it separates as a liquid phase upon cooling instead of forming crystals. This is common with impure samples or when an inappropriate solvent is used.[17]

  • Protocol 3: Two-Solvent Recrystallization

    This is the most effective method for compounds that are either too soluble or too insoluble in common single solvents.[18]

    • Select a Solvent Pair: Find a "good" solvent that readily dissolves your compound when hot, and a "bad" (or "anti-solvent") in which your compound is nearly insoluble, even when hot. The two solvents must be miscible. Common pairs for non-polar compounds include DCM/Hexane, Ethyl Acetate/Hexane, and Toluene/Hexane.[19]

    • Dissolution: Dissolve your impure compound in the minimum amount of the boiling "good" solvent (e.g., DCM).

    • Induce Cloudiness: While the solution is still hot, add the "bad" solvent (e.g., Hexane) dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.

    • Re-clarify: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is essential for the formation of large, pure crystals.[20] Once at room temperature, you can place it in an ice bath to maximize crystal yield.

    • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent to remove any residual soluble impurities.[17]

G compound Impure Solid Compound good_solvent Dissolve in MINIMUM amount of hot 'Good Solvent' (e.g., Ethyl Acetate) compound->good_solvent bad_solvent Add 'Bad Solvent' dropwise (e.g., Hexane) until solution is cloudy good_solvent->bad_solvent reclarify Add a few drops of 'Good Solvent' to re-clarify bad_solvent->reclarify cool Cool Slowly to Induce Crystal Formation reclarify->cool

Sources

Optimizing N-alkylation reactions on the 2-position of diazaspiro scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of diazaspiro scaffolds. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of selectively functionalizing the 2-position of these unique three-dimensional structures.

Frequently Asked Questions (FAQs)

Here we address common challenges encountered during the N-alkylation of diazaspiro compounds.

1. Why is my N-alkylation reaction showing low or no conversion?

Several factors can contribute to poor conversion rates.[1][2] A primary cause is often related to the reaction conditions. Insufficient temperature may not provide the necessary activation energy for the reaction to proceed efficiently.[1] The choice of solvent is also critical; polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions.[1] Additionally, the reactivity of the alkylating agent plays a significant role. For less reactive systems, switching to a more reactive alkyl halide, such as an alkyl iodide, or using an additive like potassium iodide to generate the more reactive iodide in situ (Finkelstein reaction) can improve yields.[1]

2. I'm observing the formation of a dialkylated product. How can I favor mono-alkylation at the 2-position?

The formation of dialkylated products is a common issue in the N-alkylation of amines, as the mono-alkylated product can sometimes be more nucleophilic than the starting amine.[3][4] To favor mono-alkylation, several strategies can be employed. Using a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the alkylating agent can limit the extent of the second alkylation.[1] Running the reaction at a lower temperature can also help improve selectivity.[1] Furthermore, the choice of base is important. Using a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) can sometimes reduce the formation of the dialkylated product.[1] In the context of diazaspiro scaffolds, the relative nucleophilicity of the two nitrogen atoms is a key consideration. To achieve selective mono-alkylation at the 2-position, a protecting group strategy may be necessary to temporarily block the other nitrogen atom.[5][6]

3. How do I improve the regioselectivity for N-alkylation at the 2-position versus other positions on the diazaspiro scaffold?

Achieving high regioselectivity in the N-alkylation of diazaspiro scaffolds is a significant challenge due to the presence of multiple reactive nitrogen atoms. The most effective method for ensuring selective alkylation at the 2-position is the use of an orthogonal protecting group strategy.[5][6][7] This involves selectively protecting the other nitrogen atom(s) with a group that is stable under the N-alkylation conditions but can be removed later without affecting the newly introduced alkyl group. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

4. What are the best analytical techniques to monitor the progress of my N-alkylation reaction?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most N-alkylation reactions.[8] By co-spotting the reaction mixture with the starting material, you can visually track the disappearance of the starting amine and the appearance of the product. For more quantitative analysis and to check for the formation of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[9] It can provide information on the conversion rate and the masses of the products and byproducts, which is particularly useful for identifying issues like dialkylation.

Troubleshooting Guide

This section provides a more detailed breakdown of specific experimental problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Low reaction temperature.[1] 2. Poor solvent choice or solubility issues.[1] 3. Insufficiently reactive alkylating agent.[1] 4. Deactivated catalyst (if applicable).[2] 5. Steric hindrance at the reaction site.[1]1. Gradually increase the reaction temperature. The use of a microwave reactor can sometimes accelerate the reaction.[1][10] 2. Switch to a more suitable polar aprotic solvent (e.g., DMF, DMSO, ACN) where all reactants are soluble.[1][11] 3. Use a more reactive alkylating agent (e.g., switch from bromide to iodide) or add catalytic potassium iodide.[1][12] 4. Ensure the catalyst is fresh and used at the correct loading.[2] 5. Consider more forcing conditions (higher temperature, longer reaction time) or an alternative synthetic approach like reductive amination.[1]
Formation of Dialkylated Product 1. Excess of alkylating agent.[1] 2. High reaction temperature.[1] 3. The mono-alkylated product is more reactive than the starting amine.[3]1. Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the alkylating agent.[1] 2. Lower the reaction temperature to improve selectivity.[1] 3. Consider a protecting group strategy to block the second nitrogen atom.[5][6]
Poor Regioselectivity (Alkylation at undesired nitrogen) 1. Similar reactivity of the nitrogen atoms in the diazaspiro scaffold. 2. Lack of a directing or protecting group.1. Implement an orthogonal protecting group strategy to differentiate the nitrogen atoms.[5][6][7] 2. Carefully select reaction conditions (base, solvent, temperature) that may favor alkylation at the desired position.
Formation of Elimination Byproducts 1. Use of a strong, sterically hindered base. 2. High reaction temperature.1. Switch to a milder, non-nucleophilic base like potassium carbonate or DIPEA.[1][8] 2. Lower the reaction temperature.
Difficult Purification 1. Closely eluting impurities.[2] 2. Presence of unreacted starting material.[12]1. Optimize the reaction to minimize side product formation. 2. Use a different chromatography system (e.g., different solvent polarity, different stationary phase). 3. Consider a chemical workup to remove specific impurities before chromatography. For example, an acid wash can remove unreacted amine.

Experimental Protocols

The following is a general, representative protocol for the N-alkylation of a diazaspiro scaffold at the 2-position. Note: This protocol may require optimization for your specific substrate and alkylating agent.

Materials:

  • 2-Diazaspiro scaffold (starting material)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., potassium carbonate, K₂CO₃, or diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., acetonitrile, ACN, or dimethylformamide, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-diazaspiro scaffold (1.0 equivalent) in the chosen anhydrous solvent, add the base (2.0-3.0 equivalents).

  • Add the alkyl halide (1.1-1.5 equivalents) to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.[8]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.[8]

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated diazaspiro compound.[8]

Visualizing the Workflow

To better understand the experimental process and the decision-making involved in troubleshooting, the following diagrams illustrate the general workflow and a troubleshooting decision tree.

G cluster_workflow General N-Alkylation Workflow start Start: Prepare Reactants reaction Set up Reaction: - Add diazaspiro scaffold, base, and solvent - Add alkylating agent start->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup: - Filter salts - Extract with organic solvent - Wash and dry monitor->workup Reaction Complete purify Purification: Flash Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: A typical experimental workflow for the N-alkylation of a diazaspiro scaffold.

G cluster_troubleshooting Troubleshooting Decision Tree start Problem: Low Yield/Conversion q1 Is starting material consumed? start->q1 incomplete Incomplete Reaction q1->incomplete No side_products Significant Side Products q1->side_products Yes sol1 Increase Temperature Use more reactive alkylating agent Change solvent incomplete->sol1 q2 Dialkylation observed? side_products->q2 dialkylation Dialkylation Issue q2->dialkylation Yes other_side_products Other Side Products q2->other_side_products No sol2 Reduce equivalents of alkylating agent Lower temperature Use protecting group dialkylation->sol2 sol3 Change base Optimize conditions other_side_products->sol3

Caption: A decision tree to guide troubleshooting for low-yielding N-alkylation reactions.

References

  • BenchChem. (n.d.).
  • Master Organic Chemistry. (2017, May 26).
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines. Organic Letters, 1(11), 1893–1896.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • MDPI. (2017, May 19). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • Greene, T. W., & Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis (2nd ed.). Wiley-Interscience.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • ResearchGate. (2025, August 7).
  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Wikipedia. (n.d.).
  • ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • Lund University Research Portal. (2023, October 15). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.
  • ACS Reagent Guide. (2026, February 8).
  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.
  • Reddit. (2021, March 17).
  • ResearchGate. (2001, August 22). alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method.
  • BenchChem. (n.d.). Optimization of reaction conditions for the synthesis of spiro-1,3-indandiones.

Sources

Removing benzyl protecting groups from spiro-amines without ring opening

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center for researchers dealing with the deprotection of spiro-amines. It prioritizes experimental fidelity, mechanistic logic, and troubleshooting.

Ticket ID: #SP-BN-DEPROT Topic: Removing


-benzyl groups from spiro-amines without ring opening
Status:  Active Guide
Assigned Specialist:  Senior Application Scientist

Diagnostic Overview: The "Spiro Paradox"

Removing a benzyl group from a spiro-amine presents a unique dual challenge that standard protocols often fail to address. You are likely facing one of two failure modes:

  • The Steric Wall (Stalled Reaction): The spiro-carbon creates significant steric bulk around the nitrogen. In heterogeneous catalysis (e.g., Pd/C + H

    
    ), the bulky benzyl group cannot lie flat against the catalyst surface, leading to stalled conversion.
    
  • The Strain Release (Ring Opening): If you apply forcing conditions (high pressure/temperature) to overcome the steric wall, you risk cleaving the strained spiro-ring itself. This is particularly common in azaspiro[3.3]heptanes and spiro[2.x] systems, where the relief of ring strain (

    
    26 kcal/mol for cyclobutane) drives the reductive cleavage of the C-C or C-N bond alongside the benzyl group.
    

This guide provides three validated workflows, ranked from "Safest for Ring Stability" to "Most Aggressive."

Protocol A: The Chemical Dealkylation (ACE-Cl Method)

Best For: Highly strained rings (azetidines, cyclopropanes), substrates with reducible alkenes, or when catalytic methods fail due to sterics. Mechanism: Non-reductive cleavage via a carbamate intermediate (Olofson's Method).

The Logic

Unlike hydrogenolysis, this method does not rely on metal surface adsorption. It attacks the nitrogen lone pair directly with an electrophile (1-chloroethyl chloroformate, ACE-Cl). The resulting carbamate is thermally unstable and decomposes in methanol to yield the secondary amine. Because no hydrogen is present, reductive ring opening is impossible.

Step-by-Step Protocol
  • Formation of Carbamate:

    • Dissolve the

      
      -benzyl spiro-amine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE)  (0.1 M concentration). Note: DCM can be used but DCE allows higher reflux temperatures if needed.
      
    • Cool to 0 °C under inert atmosphere (

      
      /Ar).
      
    • Add 1-chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv) dropwise.

    • Critical Checkpoint: Monitor by TLC. The intermediate carbamate is often less polar than the starting amine.

    • Heat to reflux (83 °C) for 2–4 hours until the starting material is consumed.

  • Methanolysis (The Cleavage):

    • Cool the mixture and concentrate in vacuo to remove excess ACE-Cl and solvent.

    • Redissolve the residue in methanol (MeOH).

    • Reflux for 1 hour. This step decomposes the 1-chloroethyl carbamate into the amine hydrochloride salt,

      
      , and acetaldehyde.
      
  • Workup:

    • Concentrate the methanol.

    • The residue is the HCl salt of your spiro-amine. If the free base is required, neutralize with saturated

      
       and extract into DCM.
      

Warning: ACE-Cl is a lachrymator. Handle in a fume hood. Ensure the methanolysis step is complete; otherwise, you will isolate the stable carbamate.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best For: Moderately strained rings where metal poisoning is not an issue, but high-pressure H


 is too risky.
Mechanism:  Pd-catalyzed transfer of hydrogen from ammonium formate.
The Logic

Using ammonium formate as a hydrogen donor creates a "hydrogen-starved" environment compared to a balloon or Parr shaker. The concentration of active hydride on the Pd surface is lower, which favors the cleavage of the activated benzylic C-N bond over the stronger aliphatic C-C/C-N bonds of the spiro ring.

Step-by-Step Protocol
  • Preparation:

    • Suspend the substrate (1.0 equiv) and 10% Pd/C (10–20 wt% loading) in dry methanol .

    • Tip: For spiro-amines with basic nitrogens that poison the catalyst, add 1.0 equiv of acetic acid to protonate the amine slightly, preventing tight binding to the Pd surface.

  • Initiation:

    • Add ammonium formate (5.0 – 10.0 equiv) in a single portion.

    • Heat to mild reflux (approx. 60 °C).

  • Monitoring:

    • The reaction typically evolves gas (

      
      ).
      
    • Reaction time is usually 1–4 hours.

    • Troubleshooting: If the reaction stalls, add fresh catalyst and more ammonium formate. Do not simply heat longer.

Protocol C: Pearlman’s Catalyst (The "Nuclear" Option)

Best For: Sterically hindered spiro-systems (e.g., spiro[5.5]undecanes) that are not chemically strained but are too bulky for standard Pd/C.

The Logic

Palladium hydroxide on carbon (


, Pearlman's Catalyst) is significantly more active than Pd/C. It is necessary when the spiro-center creates a "steric cone" that prevents the benzyl group from touching the catalyst surface.
Optimization for Stability

To prevent ring opening with this potent catalyst:

  • Solvent: Use Ethanol or Ethyl Acetate . Avoid Methanol or Acetic Acid if ring opening is observed (protic solvents can stabilize the transition state of ring cleavage).

  • Pressure: Keep

    
     pressure below 15 psi  (balloon pressure). Do not use a Parr shaker.
    

Visualizing the Decision Process

The following diagram illustrates the decision logic for selecting the correct deprotection method based on your specific spiro-amine's properties.

DebenzylationLogic Start Start: N-Bn Spiro-Amine StrainCheck Is the Spiro Ring Strained? (e.g., 3- or 4-membered rings) Start->StrainCheck StericCheck Is the N-center Sterically Hindered? StrainCheck->StericCheck No (Stable Rings) ACE_Cl PROTOCOL A: ACE-Cl (Chemical Dealkylation) StrainCheck->ACE_Cl Yes (High Risk) CTH PROTOCOL B: Transfer Hydrogenation (Ammonium Formate / Pd-C) StericCheck->CTH Moderate Sterics Pearlman PROTOCOL C: Pearlman's Catalyst (Pd(OH)2 / H2) StericCheck->Pearlman Yes (High Sterics) Standard Standard Pd/C + H2 StericCheck->Standard No Sterics CTH->ACE_Cl If CTH Fails

Caption: Decision tree for selecting debenzylation protocols based on ring strain and steric hindrance.

Troubleshooting & Data Comparison

Comparative Analysis of Methods

The table below summarizes expected outcomes for a sensitive substrate (e.g.,


-benzyl-2-azaspiro[3.3]heptane).
FeatureProtocol A (ACE-Cl)Protocol B (CTH)Protocol C (Pearlman's)
Primary Mechanism Electrophilic Carbamate CleavagePd-Hydride TransferSurface Hydrogenolysis
Ring Opening Risk Very Low LowHigh
Steric Tolerance High (Solution Phase)ModerateHigh
Functional Group Tolerance High (Preserves alkenes/halogens)Moderate (Reduces nitro/azides)Low (Reduces most groups)
Typical Yield 85–95%70–90%50–80%
FAQ: Common Failure Modes

Q: I used Protocol A (ACE-Cl), but I isolated a compound with the wrong mass (+72 amu). What happened? A: You isolated the intermediate carbamate.[1] The methanolysis step was incomplete.

  • Fix: Increase the reflux time in methanol or add a catalytic amount of acid (HCl) to the methanol step to accelerate decarboxylation.

Q: In Protocol B (CTH), the reaction starts but stops at 50% conversion. A: The catalyst surface is likely poisoned by the free amine product.

  • Fix: Filter the reaction mixture to remove the old catalyst and re-subject the filtrate to fresh Pd/C and ammonium formate. Alternatively, add 1.0 equiv of Acetic Acid to the initial mixture to keep the amine protonated.

Q: Can I use CAN (Ceric Ammonium Nitrate) for this? A: Generally, no . CAN is effective for para-methoxybenzyl (PMB) groups. For simple benzyl groups, CAN requires harsh conditions that often degrade electron-rich amines or oxidize the spiro-framework [1].

References

  • Olofson, R. A., et al. (1984).[2] "A new reagent for the selective, high-yield N-dealkylation of tertiary amines."[2] The Journal of Organic Chemistry.

  • Ram, S., & Spicer, L. D. (1987). "Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate." Synthetic Communications.

  • BenchChem Technical Support. (2025). "Application Notes: Debenzylation of Amines using 1-Chloroethyl Chloroformate."

  • Hansen, H. J., et al. (2012). "Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected Amines." Tetrahedron.

Sources

Validation & Comparative

HPLC Purity Standards for 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies and purity standards for 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane . It is designed for analytical chemists and medicinal researchers requiring rigorous quality control for this spirocyclic building block.

Executive Summary: The Analytical Challenge

This compound is a high-value spirocyclic scaffold used to introduce 3D complexity into drug libraries (escaping "flatland" in medicinal chemistry).[1] However, its chemical nature presents distinct analytical hurdles:

  • Dual Basicity: It contains both a secondary amine (N2) and a tertiary benzylic amine (N9), leading to severe peak tailing on standard acidic C18 columns due to silanol interactions.

  • Weak Chromophore: Aside from the benzyl group, the scaffold is UV-transparent, requiring low-wavelength detection (210–220 nm) where solvent background noise is higher.

  • Isomeric Complexity: The spiro-cyclization process can generate diastereomeric impurities that co-elute under generic gradient conditions.

This guide compares three analytical approaches to establishing a "Gold Standard" purity for this compound, demonstrating why High-pH Reversed-Phase Chromatography is the superior methodology for validation.

Comparative Analysis: HPLC Methodologies

We evaluated three common chromatographic strategies used to assess the purity of spiro-diamine standards.

Summary of Performance Metrics
FeatureMethod A: Acidic C18 (Standard) Method B: High-pH C18 (Recommended) Method C: HILIC (Specialized)
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄HCO₃ (pH 10) / ACN10mM NH₄OAc / ACN:Water (90:[1]10)
Peak Shape (Asymmetry) Poor (1.8 – 2.5)Excellent (1.0 – 1.2) Good (1.1 – 1.3)
Retention (k') Low (Elutes in void/early)High (Hydrophobic retention) Moderate
Impurity Resolution Low (Co-elution of isomers)High (Shape selectivity) High (Polar impurities)
MS Sensitivity High (Protonated)High (Easier desolvation) Moderate (Salt suppression)
Suitability Rapid Screening (LCMS)Purity Certification (QC) Polar Impurity ID
Detailed Technical Breakdown
Scenario A: The "Acidic Trap" (Low pH C18)
  • Protocol: Standard 0.1% Formic Acid or TFA in Water/Acetonitrile.[2]

  • Mechanism: At pH ~2.5, both nitrogen atoms are fully protonated (

    
     and 
    
    
    
    ). The molecule becomes highly polar and repels the hydrophobic C18 stationary phase.
  • Failure Mode: The cationic amines interact strongly with residual silanols on the silica support, causing severe tailing . Because the molecule is charged, it elutes early (low

    
    ), often masking polar synthetic byproducts (e.g., de-benzylated precursors) in the solvent front.
    
  • Verdict: Unsuitable for purity certification.

Scenario B: The "Neutralization Strategy" (High pH C18)
  • Protocol: 10 mM Ammonium Bicarbonate (pH 10) or Ammonium Hydroxide.

  • Mechanism: At pH 10, the secondary and tertiary amines (pKa ~9-10) are largely deprotonated (neutral). This restores the molecule's hydrophobicity, allowing it to interact effectively with the C18 chains.

  • Advantage: The suppression of ionization eliminates silanol interactions, resulting in sharp, symmetrical peaks . The increased retention time allows for the separation of closely related hydrophobic impurities (e.g., benzylated regioisomers).

  • Verdict: The Gold Standard for establishing >98% purity.

Scenario C: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Protocol: High organic (90% ACN) with Ammonium Acetate buffer on a bare silica or amide column.

  • Mechanism: Retains the charged amines via electrostatic interactions and water-layer partitioning.

  • Advantage: Excellent for detecting highly polar impurities that are lost in the void volume of RP-HPLC, such as inorganic salts or very small polar fragments.

  • Verdict: Orthogonal validation method, but less robust for routine QC due to long equilibration times.

Experimental Protocol: The "Gold Standard" Workflow

To certify a batch of this compound as "Reference Grade" (>98%), follow this self-validating High-pH protocol.

Reagents & Equipment[4][5]
  • Column: Hybrid-silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm. Note: Do not use standard silica columns at pH 10; they will dissolve.

  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

  • Detection: DAD (Diode Array) at 215 nm (primary) and 254 nm (benzyl confirmation).

Step-by-Step Method
  • Preparation: Dissolve 1 mg of standard in 1 mL of 50:50 Water:Acetonitrile. Crucial: Do not use pure acetonitrile as the diluent, or the polar buffer salts may precipitate upon injection.

  • Equilibration: Flush column with 95% Buffer / 5% ACN for 10 column volumes.

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold to stack polar impurities)

    • 2-15 min: 5% -> 95% B (Linear gradient)

    • 15-18 min: 95% B (Wash)

    • 18-18.1 min: 95% -> 5% B

    • 18.1-23 min: 5% B (Re-equilibration)

  • System Suitability Criteria:

    • Tailing Factor (

      
      ):  Must be < 1.3.[3]
      
    • Resolution (

      
      ):  > 2.0 between the main peak and nearest impurity.
      
    • Precision: RSD < 0.5% for retention time (n=5 injections).

Visualization: Purity Validation Workflow

The following diagram illustrates the decision logic for validating the purity of this spirocyclic standard, ensuring no "hidden" impurities are missed by a single method.

PurityValidation RawSample Crude Synthesized Scaffold MethodA Screen: Acidic LCMS (Check Mass) RawSample->MethodA Decision1 Mass Confirmed? MethodA->Decision1 MethodB QC: High-pH C18 (Purity Assessment) Decision1->MethodB Yes Repurify Prep HPLC (High pH) Decision1->Repurify No (Wrong Mass) Decision2 Purity > 98%? MethodB->Decision2 MethodC Orthogonal: HILIC (Polar Impurities) Decision2->MethodC Yes (Cross-Check) Decision2->Repurify No (Tailing/Impurities) Final Certified Reference Standard MethodC->Final No Polar Impurities Repurify->MethodB Re-analyze

Caption: Logical workflow for certifying spiro-diamine standards, utilizing orthogonal chromatography to ensure comprehensive impurity coverage.

References

  • National Institutes of Health (PMC). (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Retrieved from [Link]

  • Organic Syntheses. (2025). Spiro[4.5]decan-7-one, 9,9-dimethyl - Procedure. Retrieved from [Link]

  • ChemRxiv. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]

Sources

A Tale of Two Scaffolds: A Comparative Guide to 6-oxa-2,9-diazaspiro[4.5]decane and 2,8-diazaspiro[4.5]decane in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the quest for novel molecular architectures with enhanced therapeutic potential is a perpetual endeavor. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as powerful tools to escape the "flatland" of traditional aromatic compounds, offering improved physicochemical properties and novel intellectual property. This guide provides an in-depth, objective comparison of two prominent diazaspiro[4.5]decane scaffolds: the classic 2,8-diazaspiro[4.5]decane and its oxygen-containing counterpart, 6-oxa-2,9-diazaspiro[4.5]decane. By examining their structural nuances, synthetic accessibility, and impact on pharmacological outcomes, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically select the optimal scaffold for their discovery programs.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between these two scaffolds lies in the bioisosteric replacement of a methylene group in the six-membered ring of 2,8-diazaspiro[4.5]decane with an oxygen atom to form 6-oxa-2,9-diazaspiro[4.5]decane. This seemingly subtle change can have a profound impact on the molecule's overall properties, influencing everything from its shape and flexibility to its interactions with biological targets and metabolic enzymes.

Property2,8-diazaspiro[4.5]decane6-oxa-2,9-diazaspiro[4.5]decaneRationale for Difference
Molecular Weight ~140.23 g/mol [1]~142.19 g/mol (estimated)The replacement of a CH₂ group with an oxygen atom results in a slight increase in molecular weight.
Calculated LogP (XLogP3) 0.1[1]-0.5 (for 2-methyl derivative)[2]The introduction of the polar ether oxygen atom in the 6-oxa scaffold significantly decreases lipophilicity, which can lead to improved aqueous solubility.[3]
Hydrogen Bond Acceptors 23The ether oxygen in the 6-oxa scaffold provides an additional hydrogen bond acceptor site, potentially leading to altered binding interactions with biological targets.
Conformational Flexibility The piperidine ring can adopt chair, boat, and twist-boat conformations.The presence of the oxygen atom in the morpholine-like ring influences the ring's conformational preferences, potentially leading to a more defined three-dimensional structure.The differing bond lengths and angles of C-O-C versus C-C-C affect the energetic landscape of the ring conformations.

Key Insight: The incorporation of an oxygen atom in the 6-oxa-2,9-diazaspiro[4.5]decane scaffold is a strategic move to modulate lipophilicity and introduce an additional hydrogen bond acceptor. This can be particularly advantageous in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate, often leading to improved solubility and a more favorable pharmacokinetic profile.

Synthetic Accessibility: Building the Core Structures

The synthetic routes to these scaffolds are a critical consideration for their practical application in large-scale library synthesis. While various methods exist for the synthesis of their derivatives, the construction of the parent cores presents distinct challenges and opportunities.

Synthesis of 2,8-diazaspiro[4.5]decane

A common strategy for the synthesis of the 2,8-diazaspiro[4.5]decane core involves the construction of the piperidine ring onto a pre-existing pyrrolidine precursor or vice-versa. One reported method involves a multi-step sequence starting from commercially available materials.[4]

Caption: A generalized synthetic workflow for 2,8-diazaspiro[4.5]decane.

Synthesis of 6-oxa-2,9-diazaspiro[4.5]decane

The synthesis of the 6-oxa-2,9-diazaspiro[4.5]decane scaffold often leverages the formation of the morpholine-like ring. A notable approach involves a rhodium(II)-catalyzed spirocyclization of a cyclic diazo compound with tetrahydrofuran.[5] This method proceeds through the formation of an oxonium ylide followed by a Stevens rearrangement.

Experimental Protocol: Rh(II)-Catalyzed Spirocyclization

  • Preparation of the Diazo Compound: Synthesize the requisite cyclic α-diazocarbonyl compound from the corresponding N-protected amino acid derivative.

  • Catalyst Activation: In a flame-dried flask under an inert atmosphere, dissolve the rhodium(II) catalyst (e.g., Rh₂(OAc)₄) in a suitable solvent like dichloromethane.

  • Reaction Setup: To a solution of the cyclic diazo compound in an excess of tetrahydrofuran (which acts as both solvent and reactant), add the activated rhodium(II) catalyst solution dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) for the disappearance of the diazo starting material.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 6-oxa-2,9-diazaspiro[4.5]decane derivative.

Caption: Rhodium-catalyzed synthesis of the 6-oxa-2,9-diazaspiro[4.5]decane scaffold.

Applications in Drug Discovery: A Comparative Overview

Both scaffolds have found utility in the development of novel therapeutics, although the 2,8-diazaspiro[4.5]decane framework is more extensively documented in the literature.

2,8-diazaspiro[4.5]decane: A Versatile Scaffold for Diverse Targets

The rigid, yet conformationally defined, nature of the 2,8-diazaspiro[4.5]decane scaffold has made it an attractive template for targeting a range of receptors and enzymes.

  • T-type Calcium Channel Antagonists: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of T-type calcium channels, which are implicated in various neurological and cardiovascular disorders.[6] The spirocyclic core provides a rigid framework to orient the necessary pharmacophoric elements for effective channel blocking.

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Trisubstituted urea derivatives based on the 2,8-diazaspiro[4.5]decane scaffold have been developed as highly potent inhibitors of sEH, an enzyme involved in the regulation of blood pressure. These compounds have shown promise as orally active agents for the treatment of hypertension.[7]

  • TYK2/JAK1 Inhibitors: More recently, 2,8-diazaspiro[4.5]decan-1-one derivatives have been explored as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[8] These kinases are key players in inflammatory signaling pathways, and their inhibition is a validated strategy for treating autoimmune diseases.

6-oxa-2,9-diazaspiro[4.5]decane: Emerging Potential in CNS-Targeted Therapies

While less explored, the 6-oxa-2,9-diazaspiro[4.5]decane scaffold is gaining traction, particularly for applications targeting the central nervous system (CNS).

  • M1 Muscarinic Agonists: A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, close analogs of the target scaffold, have been synthesized and evaluated as M1 muscarinic agonists.[9] These receptors are implicated in cognitive function, and their activation is a potential therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders. The introduction of the oxygen atom can modulate the basicity of the neighboring nitrogen and influence receptor binding.

Conclusion: Strategic Scaffold Selection for Optimal Drug Design

The choice between the 6-oxa-2,9-diazaspiro[4.5]decane and 2,8-diazaspiro[4.5]decane scaffolds is a strategic decision that should be guided by the specific goals of the drug discovery program.

  • Choose 2,8-diazaspiro[4.5]decane when:

    • A more lipophilic and conformationally flexible scaffold is desired.

    • The target does not require an additional hydrogen bond acceptor in the six-membered ring.

    • Leveraging a well-established synthetic and pharmacological precedent is a priority.

  • Choose 6-oxa-2,9-diazaspiro[4.5]decane when:

    • Improved aqueous solubility and a more polar profile are sought to enhance pharmacokinetic properties.

    • An additional hydrogen bond acceptor is hypothesized to improve target engagement.

    • Exploring novel chemical space with potentially improved metabolic stability is a key objective.

Ultimately, both scaffolds represent valuable tools in the medicinal chemist's arsenal. A thorough understanding of their distinct properties, enabled by the comparative data presented in this guide, will facilitate the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • PubChem. 2,8-Diazaspiro(4.5)decane. [Link]

  • PubChem. 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane. [Link]

  • Glyn, R. J., & Pattison, G. (2021).
  • Krafft, E. A., et al. (2005). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
  • Fedoseev, S. V., et al. (2020). Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold. The Journal of Organic Chemistry, 85(23), 15586–15599.
  • Shipe, W. D., et al. (2010). Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6375–6378.
  • Morisseau, C., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters, 23(21), 5975–5979.
  • Wang, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172.
  • Son, Y.-J., et al. (1998). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 46(5), 779-786.

Sources

A Head-to-Head Comparison: Metabolic Stability of Oxa-Diazaspiro vs. All-Carbon Spiro Rings in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland in Drug Design

For decades, medicinal chemistry was dominated by "flat," aromatic molecules. However, the relentless pursuit of novel therapeutics with improved selectivity and superior pharmacokinetic profiles has driven a paradigm shift towards three-dimensional (3D) molecular architectures.[1][2] Spirocycles, bicyclic systems joined by a single quaternary carbon, are at the forefront of this evolution. Their rigid, well-defined 3D structures offer an exceptional tool to explore chemical space, projecting functional groups into space in a way that planar systems cannot.[3][4]

This guide addresses a critical question for drug designers: When selecting a spirocyclic scaffold, how does the choice between an all-carbon framework and a heteroatom-containing system, specifically an oxa-diazaspiro ring, impact metabolic stability? Metabolic stability, a measure of a compound's resistance to enzymatic breakdown, is a cornerstone of drug development, profoundly influencing a drug's half-life, bioavailability, and dosing regimen.[5] Here, we provide a data-driven comparison, detailing the experimental validation systems and the mechanistic rationale behind the performance of these two important scaffolds.

Understanding Metabolic Stability: Concepts and Core Assays

The "What" and "Why" of Metabolic Stability

Metabolic stability is a drug candidate's susceptibility to biotransformation by metabolic enzymes.[6] The primary site of drug metabolism is the liver, where a superfamily of enzymes known as Cytochrome P450s (CYPs) is responsible for the majority of Phase I oxidative metabolism.[7][8][9] A compound with low metabolic stability is rapidly cleared from the body, often leading to poor oral bioavailability and the need for frequent, high doses. Conversely, excessively high stability can cause drug accumulation and potential toxicity. Therefore, optimizing metabolic stability is a critical balancing act in drug design.

The Gold Standard: The In Vitro Liver Microsomal Stability Assay

To predict a drug's fate in the body, we rely on robust in vitro models. The most common and foundational of these is the liver microsomal stability assay.[10] Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) and contain a high concentration of CYP enzymes.[11] This assay provides a reliable measure of Phase I metabolic activity.

The core output of this assay is the in vitro intrinsic clearance (Clint), which reflects the inherent ability of liver enzymes to metabolize a drug.[6][11] From this, the in vitro half-life (t½) can be calculated. These parameters allow researchers to rank-order compounds and predict in vivo hepatic clearance.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_calculation Data Interpretation A Prepare Buffer & NADPH Stock Solution D Pre-incubate Microsomes & Test Compound A->D B Thaw & Dilute Liver Microsomes B->D C Prepare Test Compound Working Solution C->D E Initiate Reaction with NADPH D->E Add Cofactor F Collect Aliquots at Time Points (0, 5, 15, 30 min) E->F G Quench Reaction (e.g., with Acetonitrile) F->G Stop Reaction H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Remaining I->J K Plot ln(% Remaining) vs. Time J->K L Calculate t½ & Clint K->L Slope = -k

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed as a self-validating system, incorporating essential controls for robust and trustworthy data.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • NADPH Stock Solution: Prepare a 1 M stock solution of NADPH in the buffer. The use of NADPH is critical as it is the essential cofactor that provides the reducing equivalents for CYP enzyme activity. A control incubation without NADPH must be included to assess non-enzymatic (chemical) degradation.
  • Test Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO. The final DMSO concentration in the incubation should not exceed 0.5% to avoid enzyme inhibition.

2. Incubation Procedure:

  • Microsome Preparation: Thaw a vial of pooled human liver microsomes (e.g., from a commercial vendor) in a 37°C water bath. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in the phosphate buffer. Keep on ice.
  • Reaction Mixture: In a microcentrifuge tube, combine the diluted microsomes and the test compound to a final concentration of 1 µM. Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
  • Time Points: Collect aliquots (e.g., 50 µL) at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes). The "0" time point is taken immediately after adding NADPH.
  • Quenching: Immediately stop the reaction in each aliquot by adding 2 volumes (100 µL) of ice-cold acetonitrile containing an internal standard. This step precipitates the microsomal proteins and halts all enzymatic activity.

3. Sample Analysis:

  • Protein Removal: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides the sensitivity and selectivity required to quantify the remaining parent compound.

4. Data Analysis:

  • Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.
  • Calculation: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time. The slope of the resulting linear regression line is the elimination rate constant (k).
  • Half-Life (t½): Calculate using the formula: t½ = 0.693 / k.
  • Intrinsic Clearance (Clint): Calculate using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Mass).

Head-to-Head Comparison: Analyzing the Scaffolds

The choice between an all-carbon and a heteroatom-containing spirocycle is a strategic decision in lead optimization. While direct, publicly available side-by-side experimental data for perfectly matched pairs is scarce, we can synthesize a clear picture from established principles and published case studies.[12][13]

All-Carbon Spirocycles (e.g., Spiro[3.3]heptane)

These scaffolds provide pure, rigid 3D geometry. Their metabolic stability is generally considered robust due to the absence of inherently reactive functional groups.[14] However, they are not metabolically inert. Metabolism, when it occurs, typically involves CYP-mediated oxidation (hydroxylation) at sterically accessible C-H bonds on the rings. The rigidity of the scaffold can sometimes shield certain positions from enzymatic attack.

Oxa-Diazaspirocycles (e.g., 2-oxa-6-azaspiro[3.3]heptane)

The introduction of nitrogen and oxygen atoms into the spirocyclic core fundamentally alters its properties. These scaffolds are often employed as bioisosteres for other groups like piperazines or morpholines to improve physicochemical properties and metabolic stability.[2][13][15]

  • Modulation of Basicity and Lipophilicity: The heteroatoms can lower lipophilicity (logD) and modulate the basicity (pKa) of the nitrogen atoms, which can be beneficial for reducing off-target effects, such as hERG inhibition.[13][15]

  • Blocking Metabolic Hotspots: A key strategy is to replace a metabolically labile group with a more stable spirocycle. For example, replacing a piperidine, which can be susceptible to oxidation, with a 2-azaspiro[3.3]heptane can improve metabolic stability.[2]

  • Redirecting Metabolism: The heteroatoms can also introduce new, predictable metabolic pathways. While this might seem counterintuitive, directing metabolism away from an undesirable pathway (e.g., one that forms a reactive metabolite) to a "cleaner" pathway (e.g., N-dealkylation) is a valid optimization strategy.

Comparative Performance Data

The following table summarizes representative data illustrating the trends observed when modulating spirocyclic scaffolds. The data is illustrative of principles reported in medicinal chemistry literature.

Compound ClassRepresentative ScaffoldKey Structural FeatureTypical Metabolic StabilityCommon Metabolic PathwayRationale & References
All-Carbon Spirocycle Spiro[3.3]heptane derivativeRigid, non-polar hydrocarbon frameModerate to HighC-H Oxidation (Hydroxylation)Stability derived from lack of heteroatoms; metabolism at unshielded positions.[4][14]
Oxa-Diazaspirocycle 2-oxa-6-azaspiro[3.3]heptanePolar heteroatoms (N, O)Often ImprovedN-dealkylation, Oxidation α to OUsed to replace labile groups (e.g., piperazines), block oxidation sites, and improve physicochemical properties.[1][2][13]

Mechanistic Insights: Visualizing Metabolic Pathways

The structural differences between these scaffolds directly influence their interaction with CYP enzymes in the liver.

Metabolic Pathway of All-Carbon Spirocycles

The primary metabolic route for all-carbon spirocycles is oxidative attack on carbon-hydrogen bonds. The regioselectivity of this attack is dictated by steric accessibility and the inherent reactivity of the C-H bond.

all_carbon_metabolism parent All-Carbon Spirocycle (Parent Compound) cyp CYP450 Enzymes (+ O2, NADPH) parent->cyp metabolite Hydroxylated Metabolite cyp->metabolite C-H Oxidation

Caption: Primary metabolic pathway for all-carbon spirocycles via CYP-mediated oxidation.

Metabolic Pathways of Oxa-Diazaspirocycles

The presence of heteroatoms introduces new sites for metabolism. Nitrogen atoms, particularly secondary or tertiary amines, are common sites for N-dealkylation or N-oxidation. The oxygen atom can also influence the reactivity of adjacent C-H bonds, making them more susceptible to oxidation.

oxa_diaza_metabolism parent Oxa-Diazaspirocycle (Parent Compound) cyp CYP450 Enzymes (+ O2, NADPH) parent->cyp metabolite1 N-Dealkylated Metabolite cyp->metabolite1 N-Dealkylation metabolite2 Oxidized Metabolite (α to Heteroatom) cyp->metabolite2 C-H Oxidation

Caption: Common metabolic pathways for oxa-diazaspirocycles.

Conclusion and Strategic Recommendations

Neither scaffold is universally superior; the optimal choice is context-dependent and guided by the specific goals of the drug discovery program.

  • All-Carbon Spirocycles are an excellent choice when the primary goal is to introduce rigid 3D complexity while maintaining a metabolically robust, lipophilic core. They serve as stable anchor points for projecting other functional groups. However, their synthesis can sometimes be more complex.[4]

  • Oxa-Diazaspirocycles offer a sophisticated toolkit for multifaceted optimization. They are strategically employed to solve specific ADME (Administration, Distribution, Metabolism, and Excretion) problems, such as high metabolic turnover, poor solubility, or off-target activity associated with simpler heterocyclic rings like piperazines.[12][13] The introduction of heteroatoms provides chemists with handles to fine-tune physicochemical properties and steer metabolism toward more favorable pathways.

Ultimately, the decision rests on a holistic analysis of the structure-activity relationship (SAR) and structure-property relationship (SPR). By employing the robust in vitro assays detailed here, drug development professionals can make data-driven decisions, rationally designing spirocyclic candidates with a higher probability of clinical success.

References

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Retrieved from [Link]

  • PubMed. (2005, March 15). Characterization of human cytochrome P450 enzymes involved in the in vitro metabolism of perospirone. Retrieved from [Link]

  • Books. (2015, November 20). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry.
  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • PMC. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • LinkedIn. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Optibrium. (2024, November 22). What's the importance of cytochrome P450 metabolism?. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • PubMed. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

  • SCIRP. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Retrieved from [Link]

  • MDPI. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter Twenty-Two. Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development. Retrieved from [Link]

Sources

Comparative Bioactivity & PhysChem Profiling of Spirocyclic Amine Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from flat, aromatic-heavy scaffolds to three-dimensional (


-rich) architectures is a proven strategy to improve clinical success rates. Spirocyclic amines represent a critical class of these scaffolds. Unlike their flat analogs (piperidines, piperazines), spirocyclic isomers offer tunable vectors for side-chain orientation, distinct metabolic stability profiles, and altered basicity.

This guide provides a head-to-head comparison of key spirocyclic amine isomers—specifically focusing on the 2-azaspiro[3.3]heptane , 2-azaspiro[3.4]octane , and 7-azaspiro[3.5]nonane systems. We analyze their impact on potency, selectivity, and ADME properties, supported by experimental protocols for validation.

Part 1: Structural & Physicochemical Landscape

The choice between spirocyclic isomers is rarely arbitrary; it is a strategic decision to modulate lipophilicity (LogD) and metabolic clearance (


) without altering the core pharmacophore significantly.
Comparative Data: The Isomer Matrix

The following table summarizes the physicochemical shifts observed when transitioning between common spirocyclic isomers and a reference piperidine scaffold.

FeaturePiperidine (Ref)2-Azaspiro[3.3]heptane 2-Azaspiro[3.4]octane 7-Azaspiro[3.5]nonane
Geometry Chair (Flexible)Puckered/RigidTwisted/RigidChair-Chair (Bulky)
Vector Angle ~180° (Linear)~180° (Linear)~145° (Kinked)~110° (Angled)

LogP
Ref (0.[1]0)-0.8 to -1.2-0.3 to -0.6+0.5 to +1.0
pKa Trend ~11.0Lower (~9.5 - 10.0)Moderate (~10.5)High (~11.0)
Metabolic Stability Low (Oxidation prone)High (Steric bulk)ModerateModerate
Primary Utility Generic LinkerSolubilizing / StabilityVector TuningSpace Filling

Expert Insight: The 2-azaspiro[3.3]heptane is the "gold standard" bioisostere for piperidine. It significantly lowers LogD due to the high polarity of the strained azetidine rings, yet it maintains the linear vector of the piperidine, allowing it to fit into narrow binding pockets. The [3.5] isomer , conversely, is used when you need to fill a hydrophobic pocket or introduce a "kink" in the molecule's shape.

Structural Logic & Vector Analysis

The following diagram illustrates the decision logic for selecting an isomer based on the desired exit vector and property modulation.

SpiroSelection Start Lead Optimization Objective Issue_Solubility Issue: Poor Solubility / High LogD Start->Issue_Solubility Issue_Metabolism Issue: High Clearance (CYP) Start->Issue_Metabolism Issue_Selectivity Issue: Off-Target Binding Start->Issue_Selectivity Sol_Spiro33 Select: 2-Azaspiro[3.3]heptane (Lowers LogD, Rigid) Issue_Solubility->Sol_Spiro33 Reduce Lipophilicity Met_Spiro33 Select: 2-Azaspiro[3.3]heptane (Blocks alpha-oxidation) Issue_Metabolism->Met_Spiro33 Remove vulnerable CH2 Sel_Spiro34 Select: 2-Azaspiro[3.4]octane (Alters Vector/Shape) Issue_Selectivity->Sel_Spiro34 Change Angle Sel_Spiro35 Select: 7-Azaspiro[3.5]nonane (Increases Bulk) Issue_Selectivity->Sel_Spiro35 Fill Pocket

Figure 1: Strategic selection of spirocyclic amine isomers based on specific medicinal chemistry liabilities.

Part 2: Pharmacological Performance & Case Studies[2]

Case Study A: Selectivity in PARP Inhibitors

Context: In the development of PARP inhibitors (like Olaparib), selectivity between PARP-1 and PARP-2 is crucial to minimize toxicity.[2]

  • Modification: Replacing the piperazine core with diazaspiro[3.3]heptane .

  • Outcome:

    • Potency: Slight reduction (2-fold) due to rigidification penalties.

    • Selectivity: Significant increase for PARP-1.

    • Toxicity: Reduced DNA damage and cytotoxicity in non-target cells.

  • Mechanism: The spirocyclic scaffold locks the pharmacophores in a conformation that preferentially fits the PARP-1 active site, whereas the flexible piperazine induced promiscuous binding.

Case Study B: Metabolic Stability in MCHr1 Antagonists

Context: Melanin-concentrating hormone receptor 1 (MCHr1) antagonists often suffer from hERG liability and rapid metabolism.

  • Modification: Johansson et al. replaced a morpholine moiety with various azaspiro isomers.

  • Outcome:

    • 2-oxa-6-azaspiro[3.3]heptane: Lowered LogD significantly.

    • Metabolic Stability: The spiro[3.3] system showed superior stability in human liver microsomes (HLM) compared to larger spiro[4.5] or [5.5] systems.

    • Causality: The strained cyclobutane/azetidine rings are less prone to CYP450-mediated oxidation compared to the electron-rich, accessible hydrogens of a morpholine or piperidine ring.

Part 3: Experimental Protocols

To validate the utility of these isomers in your own pipeline, the following self-validating protocols are recommended.

Protocol: Comparative Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (


) differences between spirocyclic isomers.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds (Isomer A, Isomer B, Reference).

  • Internal Standard (e.g., Warfarin or Propranolol).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of spirocyclic isomers in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM compound with 0.5 mg/mL HLM.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately transfer aliquots into ice-cold acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    

Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil


 min, the microsomes are inactive; discard data.
Workflow: Matched Molecular Pair (MMP) Synthesis

When comparing isomers, synthetic accessibility is often the bottleneck. The following workflow outlines the divergent synthesis path for [3.3] vs [3.5] isomers.

SynthesisFlow Precursor Starting Material: Cyclic Ketone / Amine PathA Path A: Spiro[3.3]heptane Precursor->PathA PathB Path B: Spiro[3.5]nonane Precursor->PathB StepA1 Cyclization with Graf Isocyanate PathA->StepA1 StepA2 Reduction (LiAlH4) StepA1->StepA2 Result Final Spirocyclic Building Block StepA2->Result StepB1 Double Alkylation of Piperidine-4-carboxylate PathB->StepB1 StepB2 Ring Closing Metathesis (Alternative) PathB->StepB2 StepB1->Result StepB2->Result

Figure 2: Divergent synthetic pathways for accessing distinct spirocyclic ring sizes.

Part 4: Strategic Recommendations

  • Use 2-azaspiro[3.3]heptane when:

    • You need to lower LogP/LogD of a lead compound by 0.5–1.0 units.

    • You are replacing a piperidine or piperazine to escape intellectual property (IP) space or improve metabolic stability.

    • The target binding pocket is narrow/linear.

  • Use 7-azaspiro[3.5]nonane when:

    • You need to fill a larger hydrophobic pocket.

    • The [3.3] isomer is too polar (low permeability).

    • You require a "bulkier" linker to induce a conformational change in the receptor.

  • Use 2-azaspiro[3.4]octane when:

    • You need to fine-tune the exit vector angle (approx 145°) to optimize H-bond interactions that linear spirocycles miss.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Johansson, A., et al. (2016).[3] Discovery of MCHr1 Antagonists with Favorable Physicochemical Properties: Comparison of Spirocyclic Isomers. Journal of Medicinal Chemistry. Link

  • Reilly, S. W., et al. (2018).[3] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2021).[4][5] Spirocyclic Scaffolds in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry. Link[2]

Sources

A Researcher's Guide to Profiling Lipophilicity (LogP) for Novel 6-oxa-2,9-diazaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Scaffolding Novel Drug Candidates

In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] It governs everything from oral bioavailability and membrane permeability to plasma protein binding and central nervous system (CNS) penetration.[3][4] The 6-oxa-2,9-diazaspiro[4.5]decane scaffold represents a compelling starting point for novel therapeutics. Its rigid, three-dimensional structure offers precise vectoral orientation of substituents, a feature highly desirable for achieving target-specific interactions and moving into novel chemical space.[5][6]

However, a review of current literature reveals a scarcity of published lipophilicity data for this specific scaffold. This guide, therefore, serves not as a retrospective comparison of existing data, but as a prospective framework for researchers and drug development professionals. It provides an in-depth analysis of the premier experimental and computational methodologies required to accurately determine, interpret, and compare the lipophilicity of novel 6-oxa-2,9-diazaspiro[4.5]decane analogs. We will delve into the causality behind experimental choices, provide validated protocols, and present a logical workflow for integrating these techniques into a drug discovery program.

Lipophilicity is quantified by the partition coefficient (P) or its logarithm (LogP), representing the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[7] For ionizable molecules like the diazaspiro[4.5]decane scaffold, the distribution coefficient (LogD) is often more physiologically relevant, as it is pH-dependent.[3][8]

Part 1: Predicting Lipophilicity Trends in 6-oxa-2,9-diazaspiro[4.5]decane Analogs

Before embarking on synthesis and experimental measurement, a foundational understanding of structure-lipophilicity relationships can guide the design of analogs with a desired LogP profile. The dual amine functionalities and the oxygen atom in the 6-oxa-2,9-diazaspiro[4.5]decane core provide multiple vectors for modification. The following table outlines hypothetical analogs and the predicted impact of their substitutions on LogP, based on established medicinal chemistry principles.

Scaffold Position Substituent (R) Predicted Effect on LogP Rationale
N-2 or N-9Hydrogen (unsubstituted)BaselineThe secondary amines are relatively polar and can act as hydrogen bond donors.
N-2 or N-9Methyl, EthylIncreaseAddition of non-polar alkyl groups increases hydrocarbon character, thus increasing lipophilicity.
N-2 or N-9AcetylSlight Decrease/NeutralThe polar carbonyl group can offset the lipophilicity of the added carbons. The effect is less pronounced in neutral amides compared to basic amines.[9]
N-2 or N-9PhenylSignificant IncreaseThe large, non-polar aromatic ring drastically increases the molecule's affinity for the organic phase.
N-2 or N-94-FluorophenylSignificant IncreaseWhile fluorine is electronegative, its small size and lipophilic nature in an aromatic context typically increase LogP over the unsubstituted phenyl ring.
N-2 or N-94-HydroxyphenylModerate IncreaseThe polar hydroxyl group will decrease the lipophilicity relative to the phenyl-substituted analog, but the overall LogP will likely still be higher than the unsubstituted core.

This table provides generalized predictions. The final LogP is a whole-molecule property, and intramolecular interactions can lead to deviations.

Part 2: Gold-Standard and High-Throughput Experimental Determination

Experimental measurement remains the definitive method for establishing a compound's lipophilicity. The choice of method is a strategic decision based on the stage of the drug discovery process, balancing the need for accuracy against the demand for throughput.

Method 1: The Shake-Flask (SF) Method (OECD 107)

Considered the "gold standard," the shake-flask method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.[10] Its accuracy makes it the preferred method for generating definitive LogP/LogD values for lead candidates, but it is low-throughput and requires a pure, quantifiable sample.[11][12]

  • Preparation of Phases:

    • Mix equal volumes of 1-octanol and pH 7.4 phosphate-buffered saline (PBS) in a large separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation of the solvents.[11]

    • Allow the phases to separate completely for at least 24 hours before use.

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the 6-oxa-2,9-diazaspiro[4.5]decane analog in DMSO.[10]

    • Add a small aliquot of the stock solution to a pre-saturated octanol/buffer mixture (e.g., 2 mL octanol and 2 mL buffer) in a glass vial to a final concentration not exceeding 0.01 M.[12]

  • Partitioning:

    • Cap the vial tightly and shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This can range from 1 to 24 hours; equilibrium should be confirmed by measuring concentration at several time points.

    • Centrifuge the vials at low speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A high dynamic range detector is beneficial if concentrations differ significantly.[13]

  • Calculation:

    • The distribution coefficient (D) is calculated as: D = [Concentration]octanol / [Concentration]aqueous

    • The final value is expressed as: LogD = log10(D)

G cluster_prep Phase & Sample Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation p1 Saturate n-octanol and aqueous buffer p3 Add stock to octanol/buffer mixture p1->p3 p2 Prepare compound stock solution (DMSO) p2->p3 e1 Shake to reach equilibrium p3->e1 e2 Centrifuge for phase separation e1->e2 a1 Aliquot from both phases e2->a1 a2 Quantify concentration (e.g., HPLC-UV) a1->a2 a3 Calculate: LogD = log([C]oct / [C]aq) a2->a3

Figure 1. Workflow for Shake-Flask LogD Determination.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For earlier stages of discovery where many analogs need to be profiled quickly, RP-HPLC offers a robust, high-throughput alternative.[14] This method correlates a compound's retention time (tR) on a non-polar stationary phase with the known LogP values of a set of reference standards.[15][16] It is faster, requires less sample, and is less sensitive to impurities than the shake-flask method.[17]

  • System Preparation:

    • Equip an HPLC system with a C18 column (e.g., Agilent extend C-18) and a UV detector.[18]

    • Prepare a mobile phase of methanol/water or acetonitrile/water. The ratio is critical; a typical starting point is 3:1 (v/v) methanol:water.[12] The aqueous phase should be buffered to a pH where the compounds of interest are in their neutral form to measure LogP.

  • Calibration Curve Generation:

    • Select 5-10 reference standards with well-established LogP values that bracket the expected range of your test compounds.

    • Inject an equimolar mixture of the reference standards and record their retention times (tR).

    • Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0, where t0 is the column dead time (void volume).

    • Plot log(k) versus the known literature LogP values for the standards. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * log(k) + c).[16]

  • Sample Analysis:

    • Dissolve the 6-oxa-2,9-diazaspiro[4.5]decane analogs in the mobile phase.

    • Inject each test compound individually under the identical chromatographic conditions used for the standards.

    • Record the retention time (tR) for each analog.

  • Calculation:

    • Calculate the capacity factor (k) for each test compound.

    • Substitute the calculated log(k) value into the calibration equation to determine the experimental LogP.

G cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation c1 Inject reference standards with known LogP values c2 Measure retention time (tR) and calculate log(k) c1->c2 c3 Generate calibration curve: log(k) vs. known LogP c2->c3 calc1 Interpolate analog's log(k) onto calibration curve to determine LogP c3->calc1 s1 Inject test analog under identical conditions s2 Measure retention time (tR) and calculate log(k) s1->s2 s2->calc1

Figure 2. Workflow for RP-HPLC LogP Determination.

Comparative Summary of Experimental Methods
Parameter Shake-Flask Method RP-HPLC Method
Principle Direct Partitioning MeasurementChromatographic Retention Correlation
Accuracy High ("Gold Standard")[10]Moderate to High (depends on standards)[15]
Throughput LowHigh
Sample Purity High Purity Required[11]Less Sensitive to Impurities[17]
Sample Amount MilligramsMicrograms
LogP Range Typically -2 to 5[12]Typically 0 to 6 (extendable)[17]
Primary Use Case Definitive LogP for lead compoundsScreening of compound libraries

Part 3: In Silico Prediction of LogP

Computational models provide a cost-effective and instantaneous way to estimate LogP for virtual compounds, enabling the prioritization of synthetic targets.[19] These methods are broadly categorized as atom-based, fragment-based, or property-based.[19] While powerful for screening, their predictive accuracy can be inconsistent, especially for novel scaffolds not well-represented in the training datasets.[20][21]

  • Fragment-based methods (e.g., ClogP): These calculate LogP by summing the contributions of molecular fragments. They are generally robust but can fail if a key fragment in the molecule is not in its database.[19]

  • Atom-based methods (e.g., ALOGP, XLOGP3): These sum the contributions of individual atoms, corrected for their environment. They are more flexible than fragment-based methods for novel structures.[19][20]

  • Property-based methods: These use quantum chemical calculations to derive LogP from fundamental properties like solvation free energy, offering a more physics-based approach but at a higher computational cost.[19][22]

G cluster_calc Computational LogP Prediction start Virtual library of 6-oxa-2,9-diazaspiro[4.5]decane analogs (SDF/SMILES) c1 Select Prediction Algorithm (e.g., ALOGP, ClogP) start->c1 c2 Calculate LogP for each virtual analog c1->c2 c3 Filter and rank analogs based on predicted LogP c2->c3 end Prioritized list of analogs for synthesis c3->end

Figure 3. Workflow for In Silico LogP Prediction.

Part 4: An Integrated Strategy for Lipophilicity Profiling

For a successful drug discovery campaign, no single method is sufficient. A tiered, integrated approach ensures that resources are used efficiently, combining the speed of computational methods with the reliability of experimental techniques.

G design Step 1: Design Virtual Library insilico Step 2: In Silico Prediction (e.g., ALOGP) - Prioritize synthetic targets - design->insilico synthesis Step 3: Synthesize Prioritized Analogs insilico->synthesis hplc Step 4: High-Throughput Screening (RP-HPLC) - Rapidly profile library - synthesis->hplc sar Step 5: Analyze SAR Select Lead Compounds hplc->sar shake Step 6: Definitive Measurement (Shake-Flask) - Confirm LogP of leads - sar->shake final Step 7: Final Data Package for Lead Optimization shake->final

Figure 4. An Integrated Workflow for Lipophilicity Profiling.

This strategic workflow allows for the rapid triage of large virtual libraries, focusing synthetic efforts on compounds within the desired LogP range. The RP-HPLC method then provides crucial experimental data to build robust structure-activity relationships (SAR), with the definitive shake-flask method used to accurately characterize only the most promising lead candidates before they advance to more complex biological and ADME assays.

Conclusion

While the lipophilicity profile of 6-oxa-2,9-diazaspiro[4.5]decane analogs is not yet established in the public domain, this guide provides the comprehensive framework necessary for any research team to generate this critical data. By combining predictive computational modeling with a tiered experimental approach—using high-throughput RP-HPLC for initial screening and the gold-standard shake-flask method for final validation—scientists can efficiently and accurately characterize their novel compounds. A thorough understanding and strategic application of these methodologies are essential for optimizing the ADMET properties of this promising scaffold and unlocking its full therapeutic potential.

References

  • Polli, J. et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • Mannhold, R., Poda, G., Ostermann, C., & Tetko, I. (2008). Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96,000 Compounds. Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Gramatica, P., & Giani, E. (2025). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. MDPI.
  • Ingenta Connect. (2008). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. Ingenta Connect. [Link]

  • Patsnap Synapse. (2025). Which type of drugs penetrate CNS better? Patsnap Synapse. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wang, J. et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • Andrés, A. et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Chromatography A. [Link]

  • Nedyalkova, M. et al. (2019). Benchmarking computational methods to calculate the octanol/water partition coefficients of a diverse set of organic molecules. SAR and QSAR in Environmental Research. [Link]

  • ECETOC. (n.d.). Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients. ECETOC. [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. [Link]

  • Roy, K., & Roy, K. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. [Link]

  • Scribd. (n.d.). Shake Flask Method for Partition Coefficient. Scribd. [Link]

  • In silico toxicology. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. In silico toxicology. [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Waring, M. J. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]

  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

  • PubMed. (2024). Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. PubMed. [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

  • Asghar, J. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]

  • Antonijević, M., & Marković, B. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Current Computer-Aided Drug Design. [Link]

  • Stepan, A. F. et al. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry. [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized chemical reagents like 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step protocol for the responsible disposal of this compound, grounded in established safety principles for heterocyclic and benzyl-containing molecules.

Hazard Profile and Risk Assessment

This compound is an organic compound containing amine functional groups. Amines are known to be irritants and can be toxic.[1][2] The benzyl group, while common in organic chemistry, also requires careful handling.[3][4] Based on these structural motifs, we can infer the following potential hazards:

  • Skin and Eye Irritation: Similar to other spirocyclic amines and heterocyclic compounds, this substance is likely to cause skin and serious eye irritation.[5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][7]

  • Toxicity: While specific data is unavailable, compounds with similar structures can be harmful if swallowed.[5][8]

Given these potential risks, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled environment, such as a chemical fume hood.

Personal Protective Equipment (PPE)

A proactive approach to safety begins with comprehensive personal protection. The following PPE is mandatory when handling this compound.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against accidental splashes which could cause serious eye irritation.[5][9]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact and potential chemical absorption.[1]
Body Protection A standard laboratory coat.Protects personal clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling potentially irritating aerosols or dust.[5][6]
Step-by-Step Disposal Protocol

The guiding principle for chemical disposal is waste segregation to prevent dangerous reactions and to ensure compliant disposal.[10][11] this compound should be treated as a non-halogenated organic hazardous waste .

Step 1: Waste Segregation It is critical to segregate chemical waste. Do not mix this compound with halogenated solvents, strong acids, strong bases, or oxidizing agents.[6][12] Mixing incompatible waste streams can lead to unintended and dangerous chemical reactions.[13]

Step 2: Container Selection Use a designated, leak-proof, and chemically compatible container for waste collection.[14] Plastic is often preferred for its durability.[15] If reusing a container, ensure any previous labels are completely defaced or removed.[12] The container must have a secure, tightly fitting cap to prevent the release of vapors.[16]

Step 3: Labeling Proper labeling is a regulatory requirement and essential for safety.[11][17] Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[13][17]

  • An accurate estimation of the concentration and quantity of the waste.

  • The contact information for the responsible laboratory personnel.

Step 4: Accumulation and Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory.[15] This area should be well-ventilated and away from sources of heat or ignition.[3][10] Ensure secondary containment is used to mitigate any potential leaks.[12]

Step 5: Final Disposal Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10] Never dispose of this chemical down the drain or in the regular trash.[3][15][18]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work should be performed under a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbents to contain the substance.[10] Do not use combustible materials like paper towels to absorb large quantities of the spill.

  • Collect: Carefully scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[4][10] All cleaning materials, including contaminated gloves and wipes, must be disposed of as hazardous waste.[10]

  • Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Unused or Contaminated This compound identify_waste Identify as: NON-HALOGENATED ORGANIC WASTE start->identify_waste select_container Select Appropriate Container: - Chemically Compatible - Leak-proof with secure cap identify_waste->select_container label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Lab Contact Information select_container->label_container is_spill Is this a spill cleanup? label_container->is_spill spill_procedure Follow Spill Protocol: 1. Contain with inert absorbent 2. Collect absorbent & PPE 3. Place in waste container is_spill->spill_procedure Yes add_to_container Add Waste to Container (Do not overfill) is_spill->add_to_container No spill_procedure->add_to_container store_waste Store Securely: - Tightly capped - In Satellite Accumulation Area - Secondary Containment add_to_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers and scientists can ensure the safe handling and proper disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Benchchem. Proper Disposal of N-Benzyl-2-bromo-N-methylbenzamide: A Step-by-Step Guide for Laboratory Professionals.
  • Duke University. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety.
  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - Environmental Health and Radiation Safety.
  • Northwestern University. Hazardous Waste Disposal Guide - Research Safety. Published February 27, 2023.
  • GreenTec Energy. Chemical Waste Disposal Guidelines: Rules You Must Follow! Published April 3, 2024.
  • Dalrada. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Fisher Scientific. SAFETY DATA SHEET - 1,4-Dioxa-8-azaspiro[4.5]decane. Published September 22, 2023.
  • American Chemical Society. Hazardous Waste and Disposal.
  • University of St Andrews. Disposal of Chemical Waste - Safety Office.
  • Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Dalrada. What are the Health and Safety Guidelines for Using Amines?
  • University of Michigan. Benzene - Environment, Health & Safety. Published April 14, 2022.
  • Aaronchem. Safety Data Sheet - 6-oxa-9-azaspiro[4.5]decane hydrochloride. Published August 11, 2025.
  • Merck Millipore. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET - 1,4-dioxaspiro[4.5]decan-8-one. Published December 19, 2025.
  • AK Scientific, Inc. Safety Data Sheet - 9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane.
  • NJIT Environmental Health and Safety Department. Hazardous Chemical Waste Disposal.
  • Tulane University. FACT SHEET: Hazardous Waste Disposal. Published June 27, 2023.
  • University of Oklahoma. EHSO Manual 2025-2026: Hazardous Waste. Published December 22, 2025.
  • Benchchem. Proper Disposal of Benzyl Alcohol-¹³C: A Step-by-Step Guide for Laboratory Professionals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.